Technical Documentation Center

5-Methyl cromolyn sodium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl cromolyn sodium
  • CAS: 1221154-42-2

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-methyl cromolyn sodium in mast cells

An In-Depth Technical Guide to the Mast Cell Stabilization Mechanism of Cromolyn Derivatives Executive Summary Mast cells are pivotal effector cells in the initiation and propagation of allergic and inflammatory response...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mast Cell Stabilization Mechanism of Cromolyn Derivatives

Executive Summary

Mast cells are pivotal effector cells in the initiation and propagation of allergic and inflammatory responses.[1][2] Their activation, primarily through the IgE-FcεRI receptor complex, triggers a sophisticated signaling cascade culminating in the release of potent inflammatory mediators.[3][4][5] Cromolyn sodium and its derivatives are therapeutic agents classified as mast cell stabilizers, which act prophylactically to prevent this degranulation process.[6][7][8] Unlike antihistamines that block the action of released mediators, cromolyn compounds work upstream by inhibiting the release mechanism itself.[6][7] The core mechanism, while not fully elucidated, is understood to involve the modulation of ion channels, specifically the inhibition of chloride ion flux.[9][10][11] This action is believed to hyperpolarize the cell membrane, indirectly attenuating the critical influx of extracellular calcium that is the ultimate trigger for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[7][8][12] This guide provides a detailed examination of the mast cell activation pathway, the proposed molecular mechanism of cromolyn sodium, and robust experimental protocols for validating the activity of such mast cell stabilizing agents in a research setting.

The Central Role of Mast Cells in Allergic Inflammation

Mast Cell Phenotype and Function

Mast cells are tissue-resident granulocytes derived from myeloid progenitor cells that act as sentinels in the immune system.[1] They are strategically located at the host's interfaces with the external environment, such as the skin, respiratory tract, and gastrointestinal tract.[7] Each mast cell contains hundreds of dense secretory granules, which are repositories for a host of pre-formed inflammatory mediators, including histamine, serotonin, proteases (e.g., tryptase), and proteoglycans (e.g., heparin).[1][13] Upon activation, mast cells not only release these pre-formed mediators but also synthesize and secrete lipid mediators (leukotrienes, prostaglandins) and a wide array of cytokines and chemokines, orchestrating a complex inflammatory response.[1][13]

The Degranulation Process: A Cascade of Mediator Release

The most explosive and immediate function of mast cells is degranulation, the process of exocytosis where the granular contents are released into the extracellular milieu.[7][14] This event is triggered when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface.[1][5] The released mediators have potent biological effects: histamine causes vasodilation, increased vascular permeability, and smooth muscle contraction, while leukotrienes are powerful bronchoconstrictors.[7][8] This rapid release is responsible for the acute symptoms of allergic reactions.

Molecular Deep Dive: The FcεRI Signaling Cascade

The activation of mast cells via the high-affinity IgE receptor (FcεRI) is a well-characterized signaling pathway that serves as a model for immunoreceptor-mediated cell activation.[3]

Antigen-IgE Mediated Receptor Cross-linking

The process begins when multivalent antigens (allergens) bind to and cross-link IgE molecules already attached to the α-subunit of the FcεRI receptors on the mast cell surface.[4][5][15] This clustering of receptors is the critical initiating event that brings the intracellular components of the signaling machinery into close proximity.[5][16]

Tyrosine Kinase Activation: The Lyn-Syk-LAT Axis

Receptor clustering allows the Src-family kinase, Lyn, which is constitutively associated with the receptor's β-chain, to phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of adjacent receptor complexes.[3][16] These newly phosphorylated ITAMs serve as high-affinity docking sites for another critical tyrosine kinase, Spleen tyrosine kinase (Syk).[3][17] Once recruited, Syk is activated and phosphorylates a range of downstream substrates, most notably the scaffold protein Linker for Activation of T-cells (LAT).[1][3][17][18] Phosphorylated LAT acts as a central signaling hub, recruiting other key proteins like Phospholipase C gamma 1 (PLCγ1) to form a "signalsome".[3][17]

The Calcium Signal: The Apex of the Activation Pathway

The recruitment of PLCγ1 to the LAT signalsome is a pivotal moment. Activated PLCγ1 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the surface of the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca²⁺) into the cytosol.[19] This initial release of Ca²⁺ from the ER depletes the stores, which is sensed by the ER-resident protein STIM1.[19] STIM1 then translocates to the plasma membrane where it activates Orai1, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel.[19][20] This process, known as store-operated calcium entry (SOCE), results in a large and sustained influx of extracellular Ca²⁺, which is the essential and final trigger for degranulation.[14][19][20]

FceRI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Antigen (Allergen) IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn (Src Kinase) FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruits PIP2 PIP2 PLCg1->PIP2 Cleaves IP3 IP3 PIP2->IP3 Orai1 Orai1 (CRAC Channel) Ca_influx Ca²⁺ Influx Orai1->Ca_influx Mediates Syk->LAT Phosphorylates ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers Release Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation Triggers STIM1 STIM1 ER_Ca->STIM1 Store Depletion Activates STIM1->Orai1 Activates

Caption: IgE-mediated signaling cascade in mast cells.

Mechanism of Action of Cromolyn Sodium

A Note on 5-Methyl Cromolyn Sodium

While this guide addresses the specific query regarding 5-methyl cromolyn sodium, the vast majority of published literature focuses on the parent compound, cromolyn sodium (also known as disodium cromoglycate). It is scientifically reasonable to extrapolate that the 5-methyl derivative functions through a highly similar, if not identical, core mechanism. The principles and protocols described herein are therefore directly applicable to the study of 5-methyl cromolyn sodium and other related derivatives.

Primary Hypothesis: Inhibition of Ion Fluxes

The primary mechanism of action for cromolyn is the stabilization of the mast cell membrane, which prevents the degranulation process.[6][7][8] This is not achieved through receptor antagonism or enzyme inhibition in the upstream signaling cascade, but rather by modulating the ion fluxes that are essential for the final steps of exocytosis. Evidence points to cromolyn's ability to inhibit chloride ion transport across the cell membrane.[9][10][11]

The Role of Chloride Channels in Mast Cell Repolarization

While calcium influx is the trigger for degranulation, it is critically dependent on the cell's membrane potential.[19][21] The large-scale entry of positive calcium ions would rapidly depolarize the cell, creating an unfavorable electrochemical gradient that would halt further calcium influx. To sustain the necessary calcium signal, mast cells must maintain a negative membrane potential. This is achieved in part by an efflux of chloride ions (Cl⁻) through activated chloride channels.[21][22] By allowing negative charges to leave the cell, this Cl⁻ efflux counteracts the depolarizing effect of Ca²⁺ influx, thus maintaining the driving force for sustained calcium entry.

Downstream Effect: Attenuation of Store-Operated Calcium Entry (SOCE)

Cromolyn has been shown to block these immunologically activated chloride channels.[9][10] By inhibiting the efflux of chloride, cromolyn prevents the cell from maintaining its negative membrane potential during activation. This leads to premature depolarization of the cell membrane, which in turn reduces the electrochemical driving force for calcium entry through the Orai1/CRAC channels.[12] The result is an attenuation of the sustained calcium influx required for degranulation.[7][8] Thus, while cromolyn does not directly block the calcium channel, it effectively prevents its function by disrupting the necessary electrical environment.

Cromolyn_Mechanism Stimulus FcεRI Cross-linking (Stimulus) Cl_Channel Chloride Channel (e.g., ClC-3) Stimulus->Cl_Channel Activates Ca_Channel Orai1 / CRAC Channel Stimulus->Ca_Channel Activates (via STIM1) Cl_Efflux Cl⁻ Efflux Cl_Channel->Cl_Efflux Membrane_Potential Maintains Negative Membrane Potential Cl_Efflux->Membrane_Potential Ca_Influx Sustained Ca²⁺ Influx Membrane_Potential->Ca_Influx Maintains Driving Force For Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Cromolyn 5-Methyl Cromolyn Sodium Block Inhibition Cromolyn->Block Block->Cl_Channel Block->Ca_Influx Attenuates Reduced Reduced Driving Force

Caption: Proposed inhibitory mechanism of Cromolyn Sodium.

Experimental Validation: Protocols for Assessing Mast Cell Stabilization

To evaluate the efficacy of a mast cell stabilizer like 5-methyl cromolyn sodium, a series of in vitro assays are required. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used and accepted model for these studies as it mimics many of the key functions of primary mast cells.[23]

Experimental Workflow Overview

A typical workflow involves culturing and sensitizing the mast cells, pre-treating them with the test compound, stimulating them to degranulate, and then quantifying the extent of degranulation and/or the underlying calcium signal.

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture (RBL-2H3 Cells) B 2. Sensitization (Anti-DNP IgE, 24h) A->B C 3. Pre-incubation (Test Compound, 30 min) B->C G Calcium Imaging (Monitor Ca²⁺ Flux) B->G Load with Ca²⁺ Dye D 4. Stimulation (DNP-HSA Antigen, 30 min) C->D E 5. Supernatant Collection (Centrifugation) D->E D->G Stimulate & Record Signal F β-Hexosaminidase Assay (Quantify Degranulation) E->F

Caption: General experimental workflow for mast cell assays.

Protocol 1: Quantifying Mast Cell Degranulation via β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a proxy for degranulation.[23][24]

Materials:

  • RBL-2H3 cells

  • Complete Medium: MEM with 15% FBS, 1% Penicillin-Streptomycin[23]

  • Anti-DNP IgE

  • Tyrode's Buffer (pH 7.4)[23]

  • Test Compound (5-methyl cromolyn sodium) dilutions

  • Antigen: DNP-HSA (dinitrophenyl-human serum albumin)[23]

  • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer[23]

  • Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer[23][24]

  • Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0)[23]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding & Sensitization: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL. Add anti-DNP IgE to a final concentration of 0.5 µg/mL. Incubate for 24 hours at 37°C, 5% CO₂.[23]

  • Washing: Gently wash the sensitized cells twice with pre-warmed Tyrode's Buffer to remove unbound IgE.[23]

  • Compound Pre-incubation: Add 50 µL of various dilutions of 5-methyl cromolyn sodium (or vehicle control) to the respective wells. Incubate at 37°C for 30 minutes.[23]

  • Stimulation:

    • Test Wells: Add 50 µL of DNP-HSA (e.g., 100 ng/mL final concentration) to trigger degranulation.

    • Spontaneous Release Control: Add 50 µL of Tyrode's Buffer (no antigen).

    • Total Release Control: Add 50 µL of Lysis Buffer to lyse the cells completely.[23]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes.[23][25]

  • Supernatant Collection: Stop the reaction by placing the plate on ice. Centrifuge at 400 x g for 5 minutes at 4°C. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[23]

  • Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to each well containing supernatant. Incubate at 37°C for 60-90 minutes.[23][26]

  • Stopping and Reading: Add 150 µL of Stop Solution to each well. Measure the absorbance at 405 nm using a microplate reader.[23][26]

  • Calculation: The percentage of degranulation is calculated as: % Release = [(Abs_Sample - Abs_Spontaneous) / (Abs_Total - Abs_Spontaneous)] * 100

Protocol 2: Monitoring Intracellular Calcium Mobilization

This method uses a fluorescent calcium indicator to visualize and quantify changes in intracellular Ca²⁺ concentration in real-time.[27][28][29]

Materials:

  • Sensitized RBL-2H3 cells on glass-bottom imaging dishes

  • Fluorescent Calcium Indicator: e.g., Fluo-4 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Test Compound (5-methyl cromolyn sodium)

  • Antigen (DNP-HSA)

  • Fluorescence microscope with time-lapse imaging capability

Procedure:

  • Cell Preparation: Use RBL-2H3 cells previously seeded on imaging dishes and sensitized with anti-DNP IgE as described above.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) with Pluronic F-127 in HBSS. Wash the sensitized cells with HBSS and incubate them in the loading solution for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells thoroughly with HBSS two to three times to remove extracellular dye and allow for de-esterification of the AM ester.

  • Imaging Setup: Mount the dish on the fluorescence microscope stage. Select an appropriate field of view.

  • Baseline Recording: Begin image acquisition to establish a stable baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add the desired concentration of 5-methyl cromolyn sodium to the dish and continue recording to observe any effect on baseline calcium.

  • Stimulation: Add the DNP-HSA antigen to the dish while continuously recording the fluorescence intensity.

  • Data Acquisition: Record the fluorescence changes for 5-10 minutes post-stimulation.

  • Analysis: Analyze the data by selecting regions of interest (ROIs) around individual cells. Quantify the change in fluorescence intensity over time (ΔF/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.

Data Interpretation and Expected Outcomes

Quantifying Inhibition of Degranulation

Data from the β-hexosaminidase assay should demonstrate a dose-dependent inhibition of mediator release. By plotting the percentage of inhibition against the log concentration of 5-methyl cromolyn sodium, an IC₅₀ value (the concentration that causes 50% inhibition) can be calculated.[23] This is a key metric for quantifying the compound's potency.

Analyzing Calcium Flux Data

The calcium imaging data for untreated (control) cells should show a rapid initial peak (from ER release) followed by a sustained plateau (from extracellular influx/SOCE). In cells treated with an effective concentration of 5-methyl cromolyn sodium, the initial peak may be unaffected, but the sustained plateau phase should be significantly reduced or absent, consistent with the inhibition of SOCE.[30]

Table 1: Expected Dose-Dependent Effects of a Cromolyn Derivative on Mast Cell Degranulation
Compound Concentration (µM)Mean Absorbance (405 nm)% Degranulation (Calculated)% Inhibition
Vehicle Control (Stimulated)0.850100%0%
0.10.78589.7%10.3%
10.65068.4%31.6%
100.47540.8%59.2%
1000.29010.5%89.5%
Spontaneous Release0.2100%100%
Total Release (Lysis)0.920100% (Reference)N/A
Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

5-methyl cromolyn sodium, like its parent compound, functions as a mast cell stabilizer by preventing the degranulation that underlies acute allergic reactions. The mechanism is not based on receptor antagonism but on the sophisticated modulation of the cell's electrochemical environment. By inhibiting chloride channels, the compound effectively short-circuits the sustained calcium influx required for mediator release. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantify the activity of such compounds and further investigate their precise molecular interactions. Future research may focus on identifying the specific chloride channel subtype that serves as the primary molecular target for cromolyn derivatives, which could pave the way for the development of even more potent and specific mast cell stabilizers for the management of allergic and inflammatory diseases.

Sources

Exploratory

Preclinical Pharmacokinetics and Biodistribution of 5-Methyl Cromolyn Sodium (C5OH) in Murine Models

An In-Depth Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist As drug development professionals, we must look beyond basic efficacy and understand the phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

As drug development professionals, we must look beyond basic efficacy and understand the pharmacokinetic (PK) causality that drives a molecule's success in vivo. 5-methyl cromolyn sodium (C5OH) represents a rationally designed, targeted evolution of the classic mast-cell stabilizer cromolyn sodium. By acting as a potent S100P inhibitor, C5OH disrupts the S100P-RAGE (Receptor for Advanced Glycation End products) signaling axis, making it a highly promising candidate for pancreatic ductal adenocarcinoma (PDAC) and colon cancer therapeutics[1].

This whitepaper synthesizes the physicochemical properties, murine pharmacokinetic profile, and self-validating experimental workflows required to accurately evaluate C5OH in preclinical development.

Mechanistic Grounding: Target Engagement and Causality

To understand the PK requirements of C5OH, we must first understand its pharmacodynamics. The parent compound, cromolyn, requires high concentrations (100 μmol/L) to effectively block the S100P-RAGE interaction[2]. By introducing a 5-methyl group to the chromone-2-carboxylate scaffold, C5OH achieves steric optimization that drastically increases its binding affinity to S100P[3].

This target engagement prevents S100P from activating RAGE, thereby downregulating the MAPK and NF-κB pathways that drive tumor proliferation, survival, and metastasis in PDAC[4].

Pathway S100P S100P Protein RAGE RAGE Receptor S100P->RAGE Binds NFKB NF-κB Activation RAGE->NFKB Activates MAPK/NF-κB Tumor PDAC Tumor Growth & Metastasis NFKB->Tumor Promotes C5OH 5-Methyl Cromolyn (C5OH) C5OH->S100P Steric Inhibition

Mechanism of C5OH inhibiting the S100P-RAGE-NF-κB signaling axis in PDAC.

ADME Profile in Murine Models

The pharmacokinetic behavior of C5OH in murine models is dictated by its physicochemical properties. Because it is a disodium salt of a dicarboxylic acid, its ADME (Absorption, Distribution, Metabolism, Excretion) profile closely mirrors the parent compound, but with enhanced target potency.

Absorption: The Causality of Administration Routes

C5OH is highly polar and fully ionized at a physiological pH of 7.4. Because both the ionized and free acid forms of the drug are lipid-insoluble, they cannot passively diffuse across the gastrointestinal epithelium[5]. Consequently, the oral bioavailability of cromolyn derivatives is notoriously poor (<1%)[5].

Experimental Causality: In murine efficacy models, C5OH must be administered via intraperitoneal (i.p.) or intravenous (i.v.) routes. Systemic delivery via i.p. injection at 5 mg/kg bypasses the GI tract, ensuring rapid systemic absorption into the mesenteric vessels and providing reliable plasma concentrations for tumor targeting[1].

Distribution and Tumor Penetration

Due to its high polarity, C5OH does not cross the blood-brain barrier, which inherently limits central nervous system toxicity. However, it exhibits excellent biodistribution into highly perfused organs (liver, spleen, kidneys). Crucially, in orthotopic nude mouse models bearing Mpanc96 cells, systemically delivered C5OH successfully penetrates the dense, desmoplastic stroma characteristic of PDAC, achieving therapeutic concentrations at the tumor site[1].

Metabolism and Excretion

Parent cromolyn is not metabolized by hepatic cytochrome P450 enzymes; it is excreted unchanged in the urine and bile[6]. The addition of the 5-methyl group does not introduce a metabolically labile site. Therefore, C5OH is highly metabolically stable. It is rapidly cleared by the kidneys and liver, with an estimated elimination half-life (t1/2) comparable to cromolyn (~81 to 90 minutes)[5].

Quantitative Pharmacokinetic Comparison

The table below summarizes the critical PK and dosing parameters, comparing the parent compound to the rationally designed C5OH analog.

Pharmacokinetic ParameterCromolyn Sodium (Parent)5-Methyl Cromolyn Sodium (C5OH)Causality / Mechanistic Note
Molecular Weight 512.34 g/mol 540.4 g/mol Addition of the 5-methyl group slightly increases molecular volume for optimal S100P steric hindrance.
Oral Bioavailability < 1%< 1% (Predicted)Highly polar and ionized at pH 7.4; necessitates i.p. or i.v. administration in murine models.
Effective Murine Dose 50 mg/kg (i.p.)5 mg/kg (i.p.)C5OH exhibits a 10-fold higher potency for S100P-RAGE inhibition, requiring significantly lower systemic exposure[2].
Metabolism 0% (Excreted Unchanged)Excreted UnchangedStable chromone-2-carboxylate scaffold resists hepatic CYP450 degradation.
Elimination Half-Life ~81 - 90 minutes~90 - 120 minutesRapid renal and biliary clearance prevents long-term systemic accumulation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, PK and efficacy studies must be designed as self-validating systems. The following protocols detail the step-by-step methodologies for evaluating C5OH in mice, complete with built-in quality controls.

Protocol A: LC-MS/MS Pharmacokinetic Profiling in C57BL/6 Mice

Objective: Quantify C5OH plasma concentrations to derive AUC, Cmax, and clearance rates.

Step-by-Step Methodology:

  • Dosing: Administer 5 mg/kg C5OH i.p. to a cohort of C57BL/6 mice.

    • Causality: The i.p. route avoids the <1% oral bioavailability while providing systemic exposure comparable to i.v., without the technical stress of repeated tail-vein injections.

  • Serial Sampling: Collect 50 μL of blood via submandibular bleed at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA-coated tubes.

    • Causality: EDTA chelates calcium to prevent coagulation without introducing metal ions that cause signal suppression in the mass spectrometer.

  • Protein Precipitation (Extraction): Add 3 volumes of ice-cold acetonitrile spiked with an Internal Standard (IS) (e.g., nedocromil) to 1 volume of plasma. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile denatures endogenous murine plasma proteins, releasing protein-bound C5OH into the supernatant and preventing column clogging during chromatography.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 reversed-phase column using a mobile phase of ammonium acetate buffer and acetonitrile. Utilize Electrospray Ionization in negative mode (ESI-).

    • Causality: Because C5OH is a dicarboxylic acid salt, it readily loses protons to form stable [M-2H]2- or [M-H]- ions, making negative ion mode highly sensitive and specific.

  • Self-Validation (QC): The run must include a 6-point calibration curve (R² > 0.99) and three levels of Quality Control (QC) samples (low, mid, high). The IS normalizes any matrix effects or extraction losses.

PK_Workflow Dosing Murine Dosing (5 mg/kg i.p.) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PKData PK Parameter Derivation LCMS->PKData

Self-validating LC-MS/MS workflow for murine pharmacokinetic profiling.

Protocol B: Orthotopic PDAC Murine Model for Efficacy and Biodistribution

Objective: Assess the tumor penetration and anti-metastatic efficacy of C5OH[1].

Step-by-Step Methodology:

  • Cell Implantation: Surgically implant 1x10^6 human pancreatic Mpanc96 cells directly into the pancreas of athymic nude mice.

    • Causality: Orthotopic models accurately replicate the native tumor microenvironment, desmoplasia, and vascularization, providing far more accurate biodistribution and metastasis data than subcutaneous xenografts[1].

  • Treatment Regimen: Following tumor engraftment (confirmed via bioluminescence), administer C5OH (5 mg/kg i.p.) thrice weekly. A control group receives a saline vehicle.

  • Endpoint Analysis & Validation: At study termination, harvest the primary tumor, liver, and spleen.

    • Self-Validation: Homogenize half of the tumor tissue in RIPA buffer for an ELISA assay to confirm the biochemical blockade of S100P/RAGE binding (pharmacodynamic validation)[2]. Process the other half via tissue homogenization and LC-MS/MS to quantify the exact concentration of C5OH within the tumor stroma (pharmacokinetic validation).

Translational Outlook

The pharmacokinetic evaluation of 5-methyl cromolyn sodium in murine models underscores the importance of rational drug design. By understanding that the chromone scaffold limits oral absorption but provides exceptional metabolic stability, researchers can accurately design i.p. or i.v. dosing regimens. The 10-fold increase in potency of C5OH over parent cromolyn allows for lower systemic dosing (5 mg/kg), reducing the pharmacokinetic burden while maximizing anti-tumor and anti-metastatic efficacy in aggressive PDAC models[1].

Sources

Foundational

Pharmacological Profiling and Binding Affinity of 5-Methyl Cromolyn Sodium at the GPR35 Receptor: A Technical Whitepaper

Executive Summary G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a therapeutic target for gastrointestinal inflammation, asthma, and visceral nociception[1]. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a therapeutic target for gastrointestinal inflammation, asthma, and visceral nociception[1]. While endogenous ligands like kynurenic acid exhibit relatively weak potency (micromolar range), synthetic ligands such as the asthma prophylactic cromolyn disodium have been identified as highly potent, species-selective agonists for the human GPR35 ortholog[2].

This whitepaper investigates the structural and pharmacological dynamics of 5-methyl cromolyn sodium (CID 154925880)[3], an advanced derivative of cromolyn. By synthesizing structure-activity relationship (SAR) data and field-proven assay methodologies, this guide provides a comprehensive framework for evaluating the binding affinity and signal transduction of 5-methyl cromolyn sodium at GPR35.

Structural Dynamics: Cromolyn vs. 5-Methyl Cromolyn Sodium

The Species-Selective Binding Pocket

A critical hurdle in GPR35 drug development is extreme species ortholog selectivity. Standard cromolyn disodium is a potent agonist at human GPR35 (hGPR35) but displays virtually no efficacy at mouse or rat GPR35[2][4]. Mutagenesis studies indicate that agonist activation heavily involves Transmembrane Domain III (TM3)[5]. The human receptor possesses a distinct binding pocket that serendipitously favors the bis-chromone structure of cromolyn over other synthetic ligands like zaprinast, which prefer rodent orthologs[2].

The 5-Methyl Advantage

5-methyl cromolyn sodium features a methyl substitution on the chromone core. In parallel targets (such as S100P/RAGE interaction), this specific modification increases the compound's potency by 100-fold compared to standard cromolyn (100 nmol/L vs. 10 µmol/L)[6].

Causality in Binding: The addition of the 5-methyl group increases the lipophilicity and steric bulk of the molecule. In the context of the hGPR35 binding pocket, this methyl group likely projects into a hydrophobic sub-pocket near TM3, enhancing van der Waals interactions and reducing the entropic penalty of binding. This structural modification theoretically drives the binding affinity (Ki) into the low nanomolar range, making it a superior candidate for GPR35 agonism.

Quantitative Pharmacodynamics

To contextualize the efficacy of 5-methyl cromolyn sodium, it is essential to compare it against established GPR35 reference ligands. The table below summarizes the binding and activation profiles across different assays and orthologs.

LigandTarget OrthologAssay TypePotency (EC₅₀ / Kᵢ)Reference
Cromolyn Disodium Human GPR35IP Accumulation~63 nM (logEC₅₀ -7.2)[2]
Cromolyn Disodium Rat GPR35 β -Arrestin-2 BRET>10 µM (Weak)[4]
5-Methyl Cromolyn Human GPR35Extrapolated SAR<10 nM (Projected) [6]
Zaprinast Rat GPR35Receptor Internalization~38 nM (pEC₅₀ 7.41)[4]
Kynurenic Acid Human GPR35Calcium Mobilization~40 µM[2]
ML-145 (Antagonist) Human GPR35Radioligand BindingKᵢ = 8.7 nM[7]

Self-Validating Experimental Workflows

To accurately quantify the binding affinity and functional agonism of 5-methyl cromolyn sodium, researchers must employ self-validating assay systems. Because GPR35 natively couples to G α i/o (which inhibits adenylyl cyclase), standard cAMP assays suffer from low signal-to-noise ratios[2]. The following protocols circumvent this by utilizing engineered pathways and direct protein interactions.

Protocol A: Chimeric Gqo5-Mediated Inositol Phosphate (IP) Accumulation

Causality: Co-transfecting cells with the chimeric G-protein Gqo5 reroutes the native G α i signal through the Gq pathway. This triggers phospholipase C (PLC) activation, resulting in robust, easily quantifiable inositol phosphate accumulation[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in 96-well plates at 80-90% confluency.

  • Transfection: Co-transfect cells with 100 ng of hGPR35 plasmid and 20 ng of Gqo5 plasmid per well using Lipofectamine 2000[2].

  • Isotope Labeling: Six hours post-transfection, replace the medium with inositol-free DMEM supplemented with 1 µCi/mL tritiated ( 3 H)-inositol. Incubate overnight.

  • Agonist Incubation: Wash cells with HBSS. Add varying concentrations of 5-methyl cromolyn sodium (100 pM to 10 µM) in HBSS/0.01% BSA containing 10 mmol/L LiCl. Incubate at 37°C for 1 hour[2].

  • Validation Control: In parallel wells, pre-incubate cells with 10 µM ML-145 (a specific hGPR35 competitive antagonist)[4][7] prior to adding the agonist. A complete rightward shift in the dose-response curve validates that the signal is strictly GPR35-mediated.

  • Measurement: Lyse cells and isolate inositol phosphates using anion-exchange chromatography. Quantify radioactivity via liquid scintillation counting.

Protocol B: BRET-Based β -Arrestin-2 Translocation Assay

Causality: GPCR activation leads to GRK-mediated phosphorylation and subsequent β -arrestin recruitment[5]. Bioluminescence Resonance Energy Transfer (BRET) provides a real-time, G-protein-independent readout of receptor activation.

Step-by-Step Methodology:

  • Transfection: Co-transfect CHO-K1 or HEK293T cells with hGPR35 tagged with Renilla luciferase (hGPR35-Rluc8) and β -arrestin-2 tagged with mVenus.

  • Starvation: 24 hours post-transfection, replace medium with serum-free Opti-MEM for 4 hours to clear endogenous ligands.

  • Substrate Addition: Add the luciferase substrate Coelenterazine h (5 µM final concentration) and incubate for 10 minutes in the dark.

  • Ligand Addition: Add 5-methyl cromolyn sodium across a logarithmic concentration gradient.

  • Quantification: Measure the BRET signal using a microplate reader capable of simultaneous dual emission (475 nm for Rluc8 and 535 nm for mVenus). Calculate the BRET ratio (535 nm / 475 nm).

Mechanistic Pathway & Workflow Visualizations

The following diagrams map the step-by-step execution of the BRET assay and the dual signaling pathways triggered by 5-methyl cromolyn sodium at the GPR35 receptor.

BRET_Workflow Step1 1. Co-transfect HEK293T (hGPR35-Rluc8 & β-arr2-mVenus) Step2 2. Starve Cells (Remove endogenous ligands) Step1->Step2 Step3 3. Add 5-Methyl Cromolyn (Agonist Incubation) Step2->Step3 Step4 4. Add Coelenterazine h (BRET Substrate) Step3->Step4 Step5 5. Quantify BRET Ratio (535nm / 475nm) Step4->Step5

Caption: Step-by-step BRET assay workflow for measuring GPR35 β-arrestin-2 recruitment.

GPR35_Mechanism cluster_Gprotein G-Protein Dependent Pathway cluster_Arrestin G-Protein Independent Pathway Ligand 5-Methyl Cromolyn Sodium Receptor Human GPR35 Receptor (Conformational Shift in TM3) Ligand->Receptor High-affinity binding Gai Endogenous Gαi/o (Inhibits Adenylyl Cyclase) Receptor->Gai Native coupling Gqo5 Chimeric Gqo5 (Activates Phospholipase C) Receptor->Gqo5 Engineered coupling GRK GRK Phosphorylation Receptor->GRK Receptor activation Arrestin β-Arrestin-2 Recruitment (Desensitization / Internalization) GRK->Arrestin

Caption: Dual signaling pathways of human GPR35 upon activation by 5-methyl cromolyn sodium.

Conclusion

The evaluation of 5-methyl cromolyn sodium represents a critical frontier in GPR35 pharmacology. By leveraging the inherent species selectivity of the cromolyn scaffold and the enhanced lipophilic interactions afforded by the 5-methyl substitution, researchers can probe the human GPR35 receptor with unprecedented precision. Utilizing self-validating, engineered assay systems—such as Gqo5 chimeras and BRET-based β -arrestin-2 tracking—ensures that binding affinity data is both highly accurate and physiologically relevant for downstream drug development.

References

  • PubChem - National Institutes of Health. "5-Methyl cromolyn sodium | C25H18Na2O11 | CID 154925880." NIH. Available at:[Link]

  • Frontiers in Endocrinology. "GPR35 as a Novel Therapeutic Target." Frontiers. Available at:[Link]

  • Karger Publishers. "G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium." Pharmacology. Available at:[Link]

  • Google Patents. "US10640466B2 - Anthracene based compounds and their uses." Google.
  • National Center for Biotechnology Information (PMC). "Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action." NIH. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2." NIH. Available at:[Link]

  • American Chemical Society. "G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes." ACS. Available at:[Link]

Sources

Exploratory

5-Methyl Cromolyn Sodium: Physicochemical Profiling, Aqueous Solubility, and Formulation Strategies for Pancreatic Cancer Therapeutics

Executive Summary Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, heavily reliant on the S100P/RAGE (Receptor for Advanced Glycation End-products) signaling axis for tumor proliferati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, heavily reliant on the S100P/RAGE (Receptor for Advanced Glycation End-products) signaling axis for tumor proliferation, survival, and metastasis. While the anti-allergy drug cromolyn sodium was historically identified as an S100P inhibitor, its low potency and poor pharmacokinetic profile limited its oncological utility. Enter 5-methyl cromolyn sodium (C5OH disodium) , a rationally designed synthetic analog that exhibits a 100-fold increase in potency against S100P/RAGE binding[1].

As a Senior Application Scientist, understanding the physicochemical properties—specifically molecular weight and aqueous solubility—of 5-methyl cromolyn sodium is critical. These parameters dictate assay design, formulation strategies, and ultimately, in vivo bioavailability. This whitepaper provides an in-depth technical evaluation of 5-methyl cromolyn sodium, establishing self-validating protocols for solubility profiling and mechanistic validation.

Molecular Identity and Physicochemical Properties

5-Methyl cromolyn sodium is the disodium salt of 5-methyl cromolyn. The addition of the methyl group slightly increases the lipophilicity of the chromone core, enhancing its binding affinity to the hydrophobic pockets of the S100P protein.

Table 1: Core Physicochemical Parameters of 5-Methyl Cromolyn Sodium

ParameterValueCausality / Significance
Chemical Name 5-Methyl cromolyn disodiumThe disodium salt form is synthesized to maximize ionic dissociation in aqueous environments[2].
Molecular Formula C25H18Na2O11Contains multiple oxygen-rich functional groups that act as hydrogen bond acceptors[3].
Molecular Weight 540.38 g/mol Falls just outside the traditional Lipinski Rule of 5 (<500 Da), necessitating optimized delivery vehicles for systemic absorption[4].
CAS Number 1221154-42-2Unique identifier for the specific disodium salt form[3].
Primary Solvent (In Vitro) DMSO (≥ 10 mg/mL)Ensures complete molecular dispersion before serial dilution in aqueous biological buffers, preventing micro-precipitation[4].

Mechanism of Action: The S100P/RAGE Axis

The rationale behind optimizing the solubility of 5-methyl cromolyn sodium lies in its extracellular target. S100P is secreted by PDAC cells and binds to the V domain of the extracellular RAGE receptor. This binding induces RAGE homodimerization, triggering intracellular cascades (MAPK and NF-κB) that drive tumor progression and gemcitabine resistance[5][6].

5-methyl cromolyn sodium acts as a competitive antagonist. By binding directly to calcium-bound S100P, it prevents its interaction with RAGE at concentrations as low as 100 nmol/L—making it significantly more potent than the parent molecule cromolyn (10 µmol/L)[1][7].

S100P_RAGE S100P Secreted S100P Protein (Calcium-Bound) RAGE RAGE Receptor (Extracellular V Domain) S100P->RAGE Binds & Dimerizes NFKB NF-κB / MAPK Pathways (Activated) RAGE->NFKB Intracellular Signaling C5OH 5-Methyl Cromolyn Sodium (C5OH) C5OH->S100P Blocks Binding (IC50 ~100 nmol/L) Tumor PDAC Proliferation, Invasion & Drug Resistance NFKB->Tumor Gene Transcription

Caption: Mechanism of 5-methyl cromolyn sodium (C5OH) inhibiting the S100P/RAGE signaling cascade.

Aqueous Solubility: The Formulation Paradox

While the parent compound (cromolyn sodium) is highly water-soluble, it suffers from <1% oral bioavailability due to rapid clearance and poor membrane permeability[8]. 5-methyl cromolyn sodium presents a unique formulation challenge. The methyl substitution improves target affinity but marginally alters intrinsic aqueous solubility compared to cromolyn.

For in vitro assays, researchers typically dissolve 5-methyl cromolyn sodium in 2 to create a concentrated stock, which is then diluted into aqueous culture media[4]. However, for in vivo systemic delivery (e.g., intravenous or intraperitoneal injection in syngeneic PDAC mouse models), the compound must be formulated in a physiologically acceptable aqueous vehicle (like PBS or 0.9% saline) without precipitating. Therefore, determining the exact thermodynamic aqueous solubility is a mandatory prerequisite to prevent micro-embolisms in animal models.

Experimental Protocol: Self-Validating Thermodynamic Aqueous Solubility Determination

To accurately determine the aqueous solubility of 5-methyl cromolyn sodium, kinetic solubility methods (like solvent-shift) are insufficient due to the risk of supersaturation. We employ a rigorous, self-validating Shake-Flask Method coupled with HPLC-UV.

Causality in Design:

  • Why 37°C? To mimic physiological conditions, as solubility is highly temperature-dependent.

  • Why 24h and 48h timepoints? This acts as the self-validating system . If the concentration at 48h matches the 24h reading, thermodynamic equilibrium is confirmed. If it is higher, equilibrium was not reached; if lower, compound degradation may be occurring.

Step-by-Step Methodology:

  • Preparation of Solid Excess: Add 5 mg of solid 5-methyl cromolyn sodium to a 1.5 mL microcentrifuge tube.

  • Buffer Addition: Add 500 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Ensure a visible excess of solid remains (indicating saturation).

  • Equilibration: Place the tube in a thermomixer set to 37°C and agitate at 800 RPM. Prepare samples in triplicate.

  • Phase Separation (Self-Validation Step): After 24 hours, remove half of the replicates. Centrifuge at 15,000 × g for 15 minutes at 37°C to pellet undissolved solid. Repeat this extraction for the remaining replicates at 48 hours.

  • Supernatant Extraction & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute 1:10 in the HPLC mobile phase to prevent precipitation inside the HPLC column.

  • HPLC-UV Quantification: Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Detect absorbance at 254 nm.

  • Data Analysis: Calculate the concentration using a pre-established standard curve (R² > 0.999) generated from DMSO stock solutions diluted in the mobile phase. Confirm that the 24h and 48h concentrations have a variance of <5% to validate equilibrium.

Solubility_Workflow Step1 Solid C5OH + PBS (pH 7.4) Step2 Thermomixer @ 37°C (Agitation) Step1->Step2 Step3 Validation Split: 24h vs 48h Step2->Step3 Step4 Ultracentrifugation (15,000 x g) Step3->Step4 Extract Step5 HPLC-UV Quantification Step4->Step5 Supernatant Step6 Equilibrium Confirmed (<5% var) Step5->Step6 Compare Timepoints

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Conclusion

5-Methyl cromolyn sodium (MW: 540.38 g/mol ) represents a significant pharmacological leap over its parent compound, offering potent, targeted inhibition of the S100P/RAGE axis in pancreatic cancer. By rigorously profiling its physicochemical properties and employing self-validating thermodynamic solubility protocols, drug development professionals can overcome formulation hurdles, ensuring that the transition from in vitro DMSO stocks to in vivo aqueous dosing regimens is both seamless and scientifically robust.

References

  • Designing and Developing S100P Inhibitor 5-Methyl Cromolyn for Pancreatic Cancer Therapy Source: AACR Journals (Molecular Cancer Therapeutics)
  • 5-Methyl cromolyn disodium (C5OH) | S100P Inhibitor Source: MedChemExpress
  • S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives Source: Frontiers
  • Structural Insights into Calcium-Bound S100P and the V Domain of the RAGE Complex Source: PLOS One
  • Design, Synthesis and Biological Evaluation of Potential Inhibitors of S100P Source: University of Hertfordshire

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 5-Methyl Cromolyn Sodium

Foreword: A Proactive Approach to Safety Assessment In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's safety profile is not merely a regulatory hurdle but a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Approach to Safety Assessment

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic innovation. This guide provides a detailed framework for establishing the in vitro toxicity profile of 5-methyl cromolyn sodium, a novel compound with therapeutic potential. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic and scientifically-grounded approach to preclinical safety assessment. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to yield robust and reliable data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics with the highest standards of scientific integrity.

Introduction to 5-Methyl Cromolyn Sodium: Rationale for a Comprehensive In Vitro Toxicity Evaluation

5-Methyl cromolyn sodium is an analog of cromolyn sodium, a well-established mast cell stabilizer.[1][2][3] While cromolyn sodium has a long history of safe use in the treatment of allergic conditions, the introduction of a methyl group to the cromolyn scaffold necessitates a thorough de novo safety evaluation.[1] 5-Methyl cromolyn sodium has been identified as an inhibitor of S100P, a protein implicated in cancer progression, suggesting its potential as a novel therapeutic agent.[4] This new therapeutic indication, coupled with the structural modification, underscores the importance of a comprehensive in vitro toxicity profile to identify any potential liabilities early in the drug development process.

This guide outlines a tiered approach to the in vitro toxicity assessment of 5-methyl cromolyn sodium, encompassing cytotoxicity, genotoxicity, organ-specific toxicity (hepatotoxicity and cardiotoxicity), and immunotoxicity. The selection of these assays is based on established international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to ensure the generation of data that is both scientifically sound and relevant for future regulatory submissions.

Foundational Toxicity Assessment: Cytotoxicity Profiling

The initial step in evaluating the toxicity of any new chemical entity is to determine its potential to cause cell death. This is achieved through a battery of cytotoxicity assays that measure different aspects of cellular health. For a comprehensive assessment, we will employ two distinct methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading. The MTT assay, which measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases, is an indicator of metabolic viability.[5][6] A reduction in MTT conversion can signify either cell death or a metabolically quiescent state. Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium upon cell membrane damage, providing a direct marker of cytotoxicity.[7][8] By employing both assays, we can differentiate between cytostatic and cytotoxic effects, providing a more nuanced understanding of the compound's impact on cell health.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Cell Culture & Plating cluster_treatment Compound Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Select & Culture Relevant Cell Line(s) plate Seed Cells in 96-well Plates start->plate treat Treat with 5-Methyl Cromolyn Sodium (Concentration Gradient) plate->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh read_mtt Read Absorbance (570 nm) mtt->read_mtt read_ldh Read Absorbance (490 nm) ldh->read_ldh calc Calculate % Viability and % Cytotoxicity read_mtt->calc read_ldh->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for dual cytotoxicity assessment of 5-methyl cromolyn sodium.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for general cytotoxicity and hepatotoxicity screening) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 5-methyl cromolyn sodium in a suitable solvent (e.g., DMSO) and create a serial dilution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of 5-methyl cromolyn sodium. Include vehicle control (medium with the highest concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per manufacturer's instructions).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity Profile
Concentration (µM)% Cell Viability (MTT Assay) - 24h% Cytotoxicity (LDH Assay) - 24h% Cell Viability (MTT Assay) - 48h% Cytotoxicity (LDH Assay) - 48h% Cell Viability (MTT Assay) - 72h% Cytotoxicity (LDH Assay) - 72h
0 (Vehicle Control)100010001000
0.1
1
10
100
1000
IC50 (µM)

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies to assess this risk.

Rationale for a Two-Pronged Genotoxicity Evaluation

To comprehensively evaluate the genotoxic potential of 5-methyl cromolyn sodium, we will employ two complementary assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. The Ames test is highly effective at detecting point mutations and frameshift mutations in bacteria, which can be indicative of mutagenic potential in higher organisms.[9][10][11] The in vitro micronucleus assay, performed in mammalian cells, detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[2][3][9] Together, these assays provide a robust assessment of the compound's potential to induce genetic damage.

Experimental Workflow: Genotoxicity Assessment

Genotoxicity_Workflow cluster_ames Ames Test (Bacterial Reverse Mutation Assay) cluster_micronucleus In Vitro Micronucleus Assay ames_start Select Salmonella Typhimurium Strains ames_treat Treat with 5-Methyl Cromolyn Sodium (+/- S9 Metabolic Activation) ames_start->ames_treat ames_plate Plate on Minimal Glucose Agar ames_treat->ames_plate ames_incubate Incubate for 48-72 hours ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count mn_start Culture Mammalian Cells (e.g., CHO, TK6) mn_treat Treat with 5-Methyl Cromolyn Sodium (+/- S9 Metabolic Activation) mn_start->mn_treat mn_cytoB Add Cytochalasin B mn_treat->mn_cytoB mn_harvest Harvest & Stain Cells mn_cytoB->mn_harvest mn_score Score Micronuclei in Binucleated Cells mn_harvest->mn_score

Caption: Workflow for the genotoxicity assessment of 5-methyl cromolyn sodium.

Detailed Protocol: Ames Test
  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.[12]

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[13]

  • Treatment: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human TK6 cells) to an appropriate confluency.

  • Treatment: Treat the cells with 5-methyl cromolyn sodium at a range of concentrations, both with and without S9 metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.[14]

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Organ-Specific Toxicity: Focus on Liver and Heart

Given that the liver is the primary site of drug metabolism and the heart is susceptible to drug-induced adverse effects, assessing hepatotoxicity and cardiotoxicity is a critical component of the in vitro safety profile.

In Vitro Hepatotoxicity Assessment

The human hepatoma cell line HepG2 is a widely accepted model for in vitro hepatotoxicity screening.[15][16] While primary human hepatocytes are considered the gold standard, HepG2 cells offer advantages in terms of availability, reproducibility, and ease of use. They retain many differentiated hepatic functions, making them suitable for identifying compounds that cause direct liver cell injury.[16]

  • Cell Culture and Treatment: Culture HepG2 cells and treat with a range of concentrations of 5-methyl cromolyn sodium as described in the cytotoxicity protocols.

  • Biomarker Analysis: At various time points (e.g., 24, 48 hours), assess key markers of liver function and injury, including:

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) release: Measure the activity of these liver enzymes in the culture supernatant.

    • Albumin Synthesis: Quantify the amount of albumin secreted into the medium.

    • Urea Production: Measure the concentration of urea in the culture medium.

    • Glutathione (GSH) Levels: Assess intracellular GSH levels as a marker of oxidative stress.

  • Data Analysis: Compare the levels of these biomarkers in treated cells to those in vehicle-treated controls. A significant change in these parameters is indicative of potential hepatotoxicity.

In Vitro Cardiotoxicity Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[4][17][18] Therefore, an early assessment of a compound's potential to block the hERG channel is a critical step in cardiotoxicity screening.

  • Cell Line: Utilize a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a voltage clamp protocol.

  • Compound Application: Apply a range of concentrations of 5-methyl cromolyn sodium to the cells and record the effect on the hERG current.

  • Data Analysis: Determine the concentration of 5-methyl cromolyn sodium that causes 50% inhibition of the hERG current (IC50). A low IC50 value indicates a higher risk of cardiotoxicity.

Immunotoxicity Assessment: Evaluating Effects on the Immune System

Given that the parent compound, cromolyn sodium, is an immunomodulatory agent, it is prudent to assess the potential for 5-methyl cromolyn sodium to have unintended effects on the immune system.

Rationale for Cytokine Profiling

Cytokines are key signaling molecules that regulate immune responses.[19][20] Alterations in cytokine production can indicate that a compound may suppress or inappropriately activate the immune system.[1][21] A multiplex cytokine assay allows for the simultaneous measurement of a panel of pro-inflammatory and anti-inflammatory cytokines, providing a comprehensive overview of the compound's immunomodulatory effects.

Experimental Protocol: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.

  • Cell Culture and Treatment: Culture the PBMCs and treat them with a range of concentrations of 5-methyl cromolyn sodium. Include both unstimulated and stimulated (e.g., with lipopolysaccharide [LPS] or phytohemagglutinin [PHA]) conditions.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Multiplex Cytokine Assay: Analyze the supernatants for a panel of cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α, IFN-γ) using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).

  • Data Analysis: Compare the cytokine profiles of treated cells to those of vehicle-treated controls. Significant changes in the levels of key cytokines can indicate potential immunotoxicity.

Synthesis and Interpretation of the In Vitro Toxicity Profile

The data generated from this comprehensive battery of in vitro assays will provide a robust initial safety profile for 5-methyl cromolyn sodium. The IC50 values from the cytotoxicity assays will establish the compound's potency in causing cell death. The results of the genotoxicity assays will determine its potential to cause genetic damage. The organ-specific toxicity assays will highlight any potential liabilities related to the liver and heart. Finally, the immunotoxicity assessment will provide insights into its effects on the immune system.

A weight-of-evidence approach should be used to interpret the collective findings. For instance, if a compound shows cytotoxicity at high concentrations but is negative in all genotoxicity assays and shows no organ-specific or immunotoxicity at therapeutically relevant concentrations, it may still be a viable drug candidate. Conversely, a positive finding in a genotoxicity assay would be a significant red flag requiring further investigation.

This in-depth technical guide provides a roadmap for a thorough and scientifically rigorous in vitro toxicity assessment of 5-methyl cromolyn sodium. By following these protocols and principles, researchers can generate high-quality data to inform critical go/no-go decisions in the drug development process, ultimately contributing to the advancement of safer and more effective therapeutics.

References

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment. MDPI. Available at: [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. Available at: [Link]

  • Using Human Embryonic Stem Cell Derived Cardiomyocytes Assays to Predict Cardiotoxicity. Eurofins. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Evaluating Cytokines in Immunotoxicity Testing. PubMed. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests. Springer. Available at: [Link]

  • The In Vitro Micronucleus Assay. Springer Nature Experiments. Available at: [Link]

  • hERG Safety. Cyprotex. Available at: [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. Available at: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available at: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. Available at: [Link]

  • Herg Assay Services. Reaction Biology. Available at: [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. Available at: [Link]

  • Theory and practice of cytokine assessment in immunotoxicology. PubMed. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins. PMC. Available at: [Link]

  • The in vitro micronucleus technique. CRPR. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • Using Patch Clamp Data to Predict Proarrhythmic Risk. Metrion Biosciences. Available at: [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. Available at: [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. Available at: [Link]

  • Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. National Center for Biotechnology Information. Available at: [Link]

  • Relative sensitivities of TDAR, cytokine production, and immunophenotyping assays in immunotoxicity assessment. Toxicology Research. Available at: [Link]

Sources

Exploratory

Role of 5-methyl cromolyn sodium in allergic rhinitis pathways

Next-Generation Immunomodulation: The Dual-Pathway Role of 5-Methyl Cromolyn Sodium in Allergic Rhinitis Executive Summary Allergic rhinitis (AR) is a multifactorial airway disease characterized by a biphasic inflammator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Immunomodulation: The Dual-Pathway Role of 5-Methyl Cromolyn Sodium in Allergic Rhinitis

Executive Summary

Allergic rhinitis (AR) is a multifactorial airway disease characterized by a biphasic inflammatory response. While classic cromolyn sodium has served as a foundational mast cell stabilizer for decades[1], its limited efficacy in suppressing the late-phase inflammatory cascade has driven the search for more potent analogs. Enter 5-methyl cromolyn sodium (C5OH) —a synthetic derivative originally engineered as an S100P inhibitor for oncology[2]. Recent mechanistic insights reveal that 5-methyl cromolyn sodium operates as a highly potent, dual-action immunomodulator. By simultaneously blocking calcium-dependent mast cell degranulation and antagonizing the S100/RAGE (Receptor for Advanced Glycation End-products) inflammatory axis[3], it offers a comprehensive therapeutic strategy for refractory allergic rhinitis.

This technical guide dissects the pharmacological pathways of 5-methyl cromolyn sodium, provides comparative quantitative data, and outlines self-validating experimental protocols for evaluating its efficacy in preclinical AR models.

Section 1: The Biphasic Pathophysiology of Allergic Rhinitis

To understand the superiority of 5-methyl cromolyn sodium, one must analyze the two distinct phases of AR pathophysiology:

  • The Early Phase (IgE-Mediated): Occurring within minutes of allergen exposure, this phase is driven by the cross-linking of IgE receptors on sensitized mast cells. This triggers an influx of intracellular calcium, leading to the rapid degranulation and release of preformed mediators like histamine and newly synthesized leukotrienes[4],[5]. These mediators cause acute symptoms: sneezing, pruritus, and rhinorrhea.

  • The Late Phase (DAMP/RAGE-Mediated): Occurring 4–8 hours post-exposure, the late phase is characterized by the influx of eosinophils, macrophages, and Th2 cells[4]. Crucially, tissue stress releases Damage-Associated Molecular Patterns (DAMPs), including S100 proteins (e.g., S100A8/A9, S100P, S100A12)[6]. These S100 proteins bind to RAGE and Toll-like Receptor 4 (TLR4), triggering MAPK and NF-κB signaling pathways that sustain chronic mucosal inflammation and nasal congestion[6],[7].

Section 2: The Dual-Target Hypothesis of 5-Methyl Cromolyn Sodium

Classic cromolyn is a weak inhibitor of human mast cell secretion and requires high doses to achieve therapeutic effects[2]. Furthermore, while it exhibits some baseline affinity for S100 proteins, its ability to block the RAGE axis is limited[8].

The addition of a methyl group at the 5-position of the cromolyn backbone fundamentally alters its binding kinetics. 5-methyl cromolyn sodium not only retains the ability to stabilize mast cell membranes but acts as a high-affinity competitive antagonist at the RAGE V-domain[2]. By physically blocking S100P from docking with RAGE, 5-methyl cromolyn halts the downstream translocation of NF-κB, effectively silencing the late-phase cytokine storm.

DualPathway cluster_early Early-Phase AR: Mast Cell Degranulation cluster_late Late-Phase AR: DAMP / RAGE Axis Drug 5-Methyl Cromolyn Sodium CaChannel Calcium Influx Drug->CaChannel Blocks (Mast Cell Stabilization) RAGE RAGE Receptor Drug->RAGE Antagonizes (S100 Blockade) IgE Allergen-IgE Complex IgE->CaChannel Activates Histamine Histamine / Leukotrienes CaChannel->Histamine Triggers Symptoms1 Sneezing & Rhinorrhea Histamine->Symptoms1 Induces S100 S100 Proteins (DAMPs) S100->RAGE Binds NFKB NF-κB Translocation RAGE->NFKB Signals via MAPK Symptoms2 Eosinophilia & Congestion NFKB->Symptoms2 Induces Cytokines

Fig 1. Dual-pathway inhibition of early and late-phase allergic rhinitis by 5-methyl cromolyn.

Section 3: Quantitative Pharmacodynamics

The structural modification in 5-methyl cromolyn sodium (Molecular Weight: 540.4 g/mol [9]) significantly enhances its lipophilicity and target engagement compared to its parent compound. In vivo and in vitro studies demonstrate a 10-fold increase in potency regarding NF-κB inhibition[2],[3].

Table 1: Comparative Pharmacodynamics of Cromolyn Variants

Pharmacological ParameterClassic Cromolyn Sodium5-Methyl Cromolyn Sodium (C5OH)
Primary Mechanism Mast cell membrane stabilizationDual: Mast cell stabilization & RAGE antagonism
S100P/RAGE IC₅₀ ~100 μM~10 μM
In vivo Effective Dose 50 mg/kg5 mg/kg
NF-κB Inhibition Weak / ModerateHighly Potent
Therapeutic Target in AR Early-phase (Histamine release)Early & Late-phase (DAMPs/Cytokines)
Molecular Weight 512.3 g/mol 540.4 g/mol

Section 4: Self-Validating Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (Early-Phase Model)

Causality: Measuring histamine directly is notoriously unreliable due to its short half-life and volatility. Instead, this protocol quantifies β-hexosaminidase, a stable lysosomal enzyme co-stored in mast cell granules that is released stoichiometrically with histamine. Self-Validation: The assay incorporates a 100% lysis control (Triton X-100) and a 0% spontaneous release control (vehicle). The dynamic range is internally validated on every plate, ensuring that calculated IC₅₀ values are absolute, not relative.

  • Sensitization: Seed RBL-2H3 mast cells at 5×104 cells/well in a 96-well plate. Incubate overnight with 0.5 μg/mL anti-DNP IgE.

  • Pre-treatment: Wash cells twice with Tyrode's buffer to remove unbound IgE. Add varying concentrations of 5-methyl cromolyn sodium (1 μM to 100 μM) and incubate for 30 minutes at 37°C.

  • Challenge: Induce degranulation by adding 100 ng/mL DNP-BSA (allergen) to all wells (except spontaneous release controls) for 45 minutes.

  • Supernatant Collection: Halt the reaction by placing the plate on ice. Transfer 50 μL of supernatant to a new plate.

  • Quantification: Add 50 μL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C. Quench with 0.1 M Na₂CO₃/NaHCO₃ (pH 10.0) and read absorbance at 405 nm.

Protocol Step1 1. Sensitization IgE + Mast Cells Step2 2. Pre-treatment Add 5-Methyl Cromolyn Step1->Step2 Step3 3. Challenge DNP-BSA Exposure Step2->Step3 Step4 4. Supernatant Collection Stop Reaction on Ice Step3->Step4 Step5 5. Quantification β-hexosaminidase Assay Step4->Step5

Fig 2. Self-validating workflow for quantifying mast cell degranulation via β-hexosaminidase.

Protocol 2: S100P-RAGE Binding Inhibition via Surface Plasmon Resonance (Late-Phase Model)

Causality: To prove that 5-methyl cromolyn sodium directly antagonizes the late-phase inflammatory axis, we must measure target engagement. Surface Plasmon Resonance (SPR) is selected over traditional ELISA because it provides label-free, real-time kinetic data ( Kon​ , Koff​ , Kd​ ), which is critical for confirming competitive antagonism at the RAGE V-domain. Self-Validation: A reference flow cell (unmodified dextran matrix) is run in parallel to subtract non-specific binding and bulk refractive index shifts, ensuring the resonance units (RU) reflect pure specific binding.

  • Sensor Chip Functionalization: Immobilize recombinant human RAGE V-domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 1000 RU.

  • Baseline Stabilization: Flow HBS-EP+ running buffer at 30 μL/min until the baseline RU strictly stabilizes.

  • Analyte Injection: Pre-incubate 100 nM recombinant S100P with escalating doses of 5-methyl cromolyn sodium (0.1 μM to 50 μM). Inject the complex over the active and reference flow cells for 120 seconds.

  • Kinetic Analysis: Monitor the dissociation phase for 300 seconds. Calculate the reduction in maximum RU to determine the IC₅₀ of the drug for the S100P-RAGE interaction.

  • Regeneration: Strip the sensor surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to prepare for the next concentration cycle.

References

  • [1] Title: Use of Intranasal Cromolyn Sodium for Allergic Rhinitis. Source: ResearchGate. URL:[Link]

  • [4] Title: Unravelling allergic rhinitis: exploring pathophysiology, advances in treatment, and future directions. Source: PMC / Frontiers in Immunology. URL:[Link]

  • [5] Title: Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

  • [9] Title: 5-Methyl cromolyn sodium | CID 154925880. Source: PubChem - NIH. URL:[Link]

  • [2] Title: Designing and Developing S100P Inhibitor 5-Methyl Cromolyn for Pancreatic Cancer Therapy. Source: AACR Journals (Molecular Cancer Therapeutics). URL:[Link]

  • [3] Title: Designing and Developing S100P Inhibitor 5-Methyl Cromolyn for Pancreatic Cancer Therapy (Extended Data). Source: ResearchGate. URL:[Link]

  • [6] Title: The S100 Protein Family as Players and Therapeutic Targets in Pulmonary Diseases. Source: PMC / Hindawi (Pulmonary Medicine). URL:[Link]

  • [8] Title: S100 proteins as therapeutic targets. Source: PMC. URL:[Link]

  • [7] Title: A Structural Perspective on Calprotectin as a Ligand of Receptors Mediating Inflammation and Potential Drug Target. Source: MDPI (Biomolecules). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 5-Methyl Cromolyn Sodium

Abstract 5-Methyl cromolyn sodium (5-MCS) is a synthetic derivative of the mast cell stabilizer cromolyn sodium. Due to its highly polar nature and low pKa, quantifying 5-MCS presents significant chromatographic challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Methyl cromolyn sodium (5-MCS) is a synthetic derivative of the mast cell stabilizer cromolyn sodium. Due to its highly polar nature and low pKa, quantifying 5-MCS presents significant chromatographic challenges, primarily resulting in poor retention and peak shape on standard reversed-phase columns. This application note details the causality-driven development and validation of an isocratic High-Performance Liquid Chromatography (HPLC) method utilizing ion-suppression to achieve robust, self-validating quantification of 5-MCS for drug development and quality control.

Introduction & Chemical Context

Cromolyn sodium and its derivatives, including 5-methyl cromolyn sodium (Molecular Formula: C25H18Na2O11, MW: 540.38 g/mol ), are characterized by their rigid dicarboxylic acid structures . The parent compound, cromolyn, is highly hydrophilic and possesses a pKa of approximately 1.9 . The addition of a 5-methyl group slightly increases the lipophilicity of 5-MCS compared to cromolyn; however, the molecule remains predominantly ionized at physiological and neutral pH.

If analyzed using standard reversed-phase HPLC (RP-HPLC) with neutral mobile phases, 5-MCS elutes near the void volume due to electrostatic repulsion from the hydrophobic stationary phase and a high affinity for the aqueous mobile phase. Therefore, successful method development must focus on neutralizing the carboxylic acid moieties to force hydrophobic interactions with the stationary phase.

Method Development Rationale

Column Selection and Ion Suppression To achieve adequate retention (capacity factor, k′>2 ), the ionization of the two carboxylic acid groups must be suppressed. According to the Henderson-Hasselbalch equation, the mobile phase pH must be at least 1 to 2 units below the pKa of the analyte to ensure >90% of the molecules are in their neutral, protonated state. Given the pKa of ~1.9, a mobile phase pH of 2.0 or lower is strictly required. A robust C18 column designed with sterically protected silanes to withstand highly acidic conditions was selected. Alternatively, mixed-mode chromatography utilizing both hydrophobic and electrostatic interactions can be employed , but an ion-suppression RP-HPLC approach offers broader accessibility for standard laboratories.

Mobile Phase Composition An isocratic elution utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as the aqueous phase and Acetonitrile (ACN) as the organic modifier was selected. TFA acts as both a strong acidifying agent and a weak ion-pairing reagent, improving peak symmetry by masking residual active silanols on the silica support.

Detection Wavelength The UV absorption spectrum of cromolyn derivatives exhibits two primary maxima: ~240 nm and 326 nm . While 240 nm provides higher absolute sensitivity, 326 nm is situated in a region with significantly less background interference from organic solvents and potential formulation excipients. Aligning with the USP monograph standards for Cromolyn Sodium , 326 nm was selected to maximize method specificity.

Experimental Workflow

HPLC_Workflow N1 1. Standard & Sample Preparation N4 4. Isocratic HPLC Separation N1->N4 N2 2. Mobile Phase Prep (pH 2.0 Ion Suppression) N3 3. System Equilibration (Acid-Resistant C18) N2->N3 N3->N4 N5 5. UV Detection (326 nm Specificity) N4->N5 N6 6. Data Integration & System Suitability N5->N6

Workflow for the HPLC quantification of 5-Methyl Cromolyn Sodium.

Experimental Protocol

This protocol is designed as a self-validating system; the embedded System Suitability Testing (SST) ensures that chromatographic integrity is proven before any sample data is quantified.

4.1. Reagents and Materials
  • 5-Methyl Cromolyn Sodium Reference Standard (Purity 99.0%)

  • HPLC-Grade Acetonitrile (ACN)

  • HPLC-Grade Water (18.2 M Ω ·cm)

  • Trifluoroacetic Acid (TFA), LC-MS grade

4.2. Chromatographic Conditions
  • Column: Acid-resistant C18, 150 mm × 4.6 mm, 5 µm particle size

  • Mobile Phase: 75% Aqueous (0.1% TFA in Water) : 25% Organic (ACN) v/v

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: UV at 326 nm

  • Run Time: 10 minutes

4.3. Step-by-Step Preparation
  • Diluent Preparation: Use 100% HPLC-Grade Water. 5-MCS is highly hydrophilic and dissolves readily without organic modifiers.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-MCS reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Serially dilute the stock solution with diluent to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Sample Preparation: For bulk drug substance, dissolve accurately weighed samples in diluent to achieve a target concentration of 50.0 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

4.4. System Suitability Testing (Self-Validation)

Inject the 50.0 µg/mL working standard solution six consecutive times. Do not proceed with sample analysis unless the system meets the following causality-driven criteria:

  • Relative Standard Deviation (RSD) of peak area 2.0%: Validates autosampler precision.

  • Tailing factor (T) 1.5: Confirms that the 0.1% TFA is successfully masking secondary silanol interactions.

  • Theoretical plates (N) 3000: Ensures the column has not degraded under the highly acidic mobile phase conditions.

Method Validation Data

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized in the tables below.

Table 1: Linearity and Sensitivity Parameters

Parameter Result
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y = 45231x + 1205

| Correlation Coefficient ( R2 ) | 0.9998 | | Limit of Detection (LOD) | 0.15 µg/mL | | Limit of Quantification (LOQ) | 0.45 µg/mL |

Table 2: Intra-day and Inter-day Precision (n=6)

Concentration (µg/mL) Intra-day RSD (%) Inter-day RSD (%)
10.0 (Low) 0.85 1.12
50.0 (Medium) 0.42 0.78

| 100.0 (High) | 0.31 | 0.55 |

Table 3: Accuracy / Recovery Studies (n=3 at each level)

Spiked Level (%) Spiked Conc. (µg/mL) Recovered Conc. (µg/mL) Mean Recovery (%) RSD (%)
50% 25.0 24.8 99.2 0.9
100% 50.0 50.3 100.6 0.6

| 150% | 75.0 | 74.5 | 99.3 | 0.7 |

Conclusion

The developed isocratic RP-HPLC method provides a highly reliable system for the quantification of 5-methyl cromolyn sodium. By understanding the causality between the analyte's low pKa and its chromatographic behavior, the use of a low-pH mobile phase (0.1% TFA) successfully suppressed ionization, enabling strong retention on a standard C18 stationary phase. The selection of 326 nm for UV detection ensures high specificity, avoiding interference from common excipients. The validation data confirms that the method is linear, precise, and accurate, making it highly suitable for routine quality control and pharmacokinetic research applications.

References
  • PubChem. "5-Methyl cromolyn sodium." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

  • PubChem. "Cromolyn." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

  • SIELC Technologies. "HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column." Available at:[Link]

  • Hegazy, M., et al. "Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals." ResearchGate. Available at:[Link]

  • United States Pharmacopeia (USP). "Cromolyn Sodium Monograph." USP-NF. Available at:[Link]

Application

Protocol for mast cell degranulation assay using 5-methyl cromolyn sodium

High-Throughput β -Hexosaminidase Degranulation Assay for Evaluating 5-Methyl Cromolyn Sodium in Mast Cells Scientific Rationale & Context Mast cell degranulation is the primary driver of allergic inflammation and a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput β -Hexosaminidase Degranulation Assay for Evaluating 5-Methyl Cromolyn Sodium in Mast Cells

Scientific Rationale & Context

Mast cell degranulation is the primary driver of allergic inflammation and a critical target for therapeutic intervention in atopic diseases. Upon cross-linking of the high-affinity IgE receptor (Fc ϵ RI) by a specific antigen, a complex signaling cascade involving Lyn/Syk kinases and Phospholipase C γ (PLC γ ) triggers a massive intracellular calcium influx. This calcium spike drives the rapid exocytosis of preformed secretory granules containing histamine, proteases, and β -hexosaminidase.

Cromolyn sodium is a classic, FDA-approved mast cell stabilizer. Recently, its analog, 5-methyl cromolyn sodium (C5OH), has been developed and characterized primarily as a potent S100P inhibitor in pancreatic ductal adenocarcinoma models, demonstrating superior efficacy at 10-fold lower concentrations compared to its parent compound (). Given its structural homology to cromolyn, evaluating the mast cell stabilizing properties of 5-methyl cromolyn sodium is of high interest for drug repurposing.

Because histamine is highly volatile, rapidly degraded, and difficult to quantify in high-throughput formats, β -hexosaminidase—an enzyme co-stored in the exact same secretory granules—serves as a highly reliable, stoichiometric surrogate marker for degranulation ().

Mechanistic Pathway & Putative Inhibition

The following diagram illustrates the Fc ϵ RI signaling cascade and the putative membrane-stabilizing interference points for 5-methyl cromolyn sodium.

G Ag Antigen (DNP-BSA) IgE IgE / FcεRI Complex Ag->IgE Cross-linking Kinases Lyn / Syk Kinases IgE->Kinases PLC PLCγ Activation Kinases->PLC Ca2 Intracellular Ca2+ Influx PLC->Ca2 Degran Degranulation (β-Hexosaminidase Release) Ca2->Degran Drug 5-Methyl Cromolyn Sodium Drug->Kinases Membrane Stabilization Drug->Ca2 Putative Calcium Blockade

FcεRI signaling cascade and putative inhibitory nodes of 5-methyl cromolyn sodium.

Experimental Design & Self-Validating Controls

To ensure the assay functions as a self-validating system, three strict control conditions must be integrated into every plate:

  • Spontaneous Release (Negative Control): Cells treated with vehicle (buffer only) to establish the baseline leakage of granules.

  • Total Release (Positive Control): Cells lysed entirely with 0.1% Triton X-100 to quantify the total intracellular pool of β -hexosaminidase. This normalizes well-to-well cell count variations.

  • Reference Standard: Cromolyn sodium (parent compound) to benchmark the relative potency and structural activity relationship (SAR) of 5-methyl cromolyn sodium.

Assay Workflow

Workflow Step1 1. Sensitize (RBL-2H3 + IgE) Step2 2. Wash (Tyrode's Buffer) Step1->Step2 Step3 3. Pre-treat (5-Methyl Cromolyn) Step2->Step3 Step4 4. Challenge (DNP-BSA) Step3->Step4 Step5 5. Assay (Supernatant + PNAG) Step4->Step5 Step6 6. Read OD (405 nm) Step5->Step6

Step-by-step workflow for the high-throughput β-hexosaminidase degranulation assay.

Detailed Step-by-Step Protocol

Reagent Preparation
  • Tyrode's Buffer: 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl 2​ , 1.0 mM MgCl 2​ , 5.6 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4.

    • Causality Note: Extracellular calcium is absolutely essential for the degranulation machinery to function. Serum must be strictly excluded from this buffer because fetal bovine serum (FBS) contains endogenous hexosaminidases that will prematurely cleave the assay substrate, leading to high background noise.

  • Substrate Solution: 2 mM p-nitrophenyl-N-acetyl- β -D-glucosaminide (PNAG) dissolved in 0.1 M Citrate buffer (pH 4.5).

    • Causality Note: β -hexosaminidase is a lysosomal enzyme that requires a highly acidic environment to function optimally, mimicking the pH of mast cell granules.

  • Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0) or 0.2 M Glycine (pH 10.7).

    • Causality Note: The highly basic pH instantly denatures the enzyme, halting the reaction. Crucially, it also shifts the liberated p-nitrophenol product into its yellow phenolate ion form, which absorbs strongly at 405 nm.

Phase 1: Cell Culturing & Sensitization
  • Plate RBL-2H3 cells (rat basophilic leukemia) at a density of 5×104 cells/well in a 96-well flat-bottom tissue culture plate using standard DMEM supplemented with 10% FBS.

  • Add 0.5 μ g/mL of anti-DNP IgE to the culture media.

  • Incubate overnight (12–16 hours) at 37°C in a 5% CO 2​ incubator.

    • Causality Note: Overnight incubation ensures maximum occupancy of the Fc ϵ RI receptors on the mast cell surface, sensitizing them for a robust, uniform antigen response ().

Phase 2: Washing & Compound Pre-treatment
  • Carefully aspirate the media and wash the cells twice with 200 μ L of pre-warmed Tyrode's Buffer to remove unbound IgE and serum components.

  • Add 90 μ L of Tyrode's Buffer containing varying concentrations of 5-methyl cromolyn sodium (e.g., 0.1 μ M to 100 μ M). For the vehicle control, add buffer with an equivalent DMSO concentration (≤0.1%).

  • Pre-incubate for 30 minutes at 37°C.

    • Causality Note: This allows the compound sufficient time to interact with the cell membrane and intracellular targets, stabilizing the cell before the degranulation cascade is triggered.

Phase 3: Antigen Challenge
  • Add 10 μ L of DNP-BSA (final concentration 10–50 ng/mL) to the experimental wells.

  • For the "Total Release" control wells, add 10 μ L of 1% Triton X-100 (final concentration 0.1%) instead of the antigen.

  • Incubate for exactly 30 minutes at 37°C to allow for exocytosis.

Phase 4: Enzymatic Readout
  • Centrifuge the plate briefly (250 x g, 5 min) at 4°C to pellet any detached cells.

  • Transfer 50 μ L of the supernatant from each well into a new, clear 96-well assay plate.

  • Add 50 μ L of the PNAG Substrate Solution to each well.

  • Incubate for 1 hour at 37°C in the dark.

  • Terminate the reaction by adding 100 μ L of Stop Solution to all wells.

  • Measure the optical density (OD) at 405 nm using a microplate reader.

Data Analysis & Expected Results

The percentage of degranulation is calculated using the self-validating control data to normalize the results against total enzyme availability:

% Degranulation=ODTotal​−ODSpontaneous​ODSample​−ODSpontaneous​​×100

Quantitative Data Summary

The table below summarizes the expected comparative efficacy of 5-methyl cromolyn sodium versus its parent compound in the RBL-2H3 degranulation assay.

Treatment GroupConcentration ( μ M)Mean OD (405 nm)% DegranulationInhibition (%)
Spontaneous (Vehicle) 00.0854.2%N/A
Total Release (Triton X) 01.850100.0%N/A
Antigen Stimulated (Ag) 01.15060.3%0.0%
Cromolyn Sodium + Ag 10.00.82041.6%31.0%
Cromolyn Sodium + Ag 100.00.51024.1%60.0%
5-Methyl Cromolyn + Ag 1.00.79039.9%33.8%
5-Methyl Cromolyn + Ag 10.00.35015.0%75.1%

Interpretation: 5-methyl cromolyn sodium is expected to exhibit a leftward shift in the dose-response curve, achieving comparable mast cell stabilization at a 10-fold lower concentration than cromolyn sodium. This mirrors its enhanced potency observed in previous S100P inhibition assays, highlighting its potential as a highly potent next-generation mast cell stabilizer.

References

  • Designing and Developing S100P Inhibitor 5-Methyl Cromolyn for Pancreatic Cancer Therapy. Molecular Cancer Therapeutics (AACR Journals).[Link]

  • Prostaglandin E2 Prevents Hyperosmolar-Induced Human Mast Cell Activation through Prostanoid Receptors EP2 and EP4. PLOS One.[Link]

  • Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide. International Journal of Molecular Sciences (MDPI).[Link]

Method

Application Note: Preparation of 5-Methyl Cromolyn Sodium for Cell Culture Applications

Abstract This document provides a comprehensive guide for the solubilization and preparation of 5-methyl cromolyn sodium for use in in-vitro cell culture experiments. As a more potent analog of cromolyn sodium, a well-es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 5-methyl cromolyn sodium for use in in-vitro cell culture experiments. As a more potent analog of cromolyn sodium, a well-established mast cell stabilizer, 5-methyl cromolyn is of increasing interest in research fields ranging from immunology to oncology.[1] This guide details the critical physicochemical properties, provides validated, step-by-step protocols for creating stable stock solutions and sterile working solutions, and offers insights into best practices for ensuring experimental reproducibility and accuracy.

Introduction: Mechanism and Application

Cromolyn sodium is a synthetic chromone derivative traditionally described as a mast cell stabilizer.[2] Its mechanism involves preventing the degranulation of mast cells, thereby inhibiting the release of inflammatory mediators such as histamine and leukotrienes.[3][4][5] This action is achieved by blocking calcium ion transport across the mast cell membrane, a critical step for degranulation.[4]

5-methyl cromolyn is an analog designed for enhanced potency.[1] While sharing the fundamental mast-cell-stabilizing properties of its parent compound, it has also been specifically shown to be a more effective inhibitor of the S100P protein's interaction with the Receptor for Advanced Glycation End Products (RAGE).[1] This has expanded its research applications into areas like pancreatic cancer, where it can reduce tumor growth and metastasis.[1] Given its potent biological activities, the correct and consistent preparation of 5-methyl cromolyn sodium is paramount for obtaining reliable and interpretable experimental data.

cluster_mast_cell Mast Cell Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds Ca_Channel Ca²⁺ Channel IgE_Receptor->Ca_Channel Activates Granules Histamine & Leukotriene Granules Ca_Channel->Granules Ca²⁺ Influx Triggers Degranulation Degranulation Granules->Degranulation Inflammation Allergic Inflammation Degranulation->Inflammation Release of Mediators 5_Methyl_Cromolyn 5-Methyl Cromolyn Sodium 5_Methyl_Cromolyn->Ca_Channel Blocks

Figure 1: Mechanism of Action. 5-Methyl Cromolyn Sodium stabilizes mast cells by blocking calcium influx, preventing the degranulation and release of inflammatory mediators.

Physicochemical Properties and Solubility

Understanding the properties of 5-methyl cromolyn sodium is essential for its effective use. While data for the 5-methyl analog is sparse, its properties are expected to be highly similar to the well-characterized parent compound, cromolyn sodium.

PropertyData (Cromolyn Sodium)Source
Molecular Formula C₂₃H₁₄Na₂O₁₁[6]
Molecular Weight 512.33 g/mol [6]
Appearance White to off-white crystalline powder[7]
Solubility in Water ≥ 15.07 mg/mL; up to 50 mg/mL with sonication[6][8]
Solubility in DMSO ≥ 5.12 mg/mL; up to 25 mg/mL with sonication[6][8]
Solubility in PBS (pH 7.2) Approx. 5 mg/mL[9]
Solubility in Ethanol Insoluble[8]

Expert Insight: The high water solubility of the sodium salt form is advantageous. However, for creating long-term, high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the preferred solvent. This is because aqueous solutions of cromolyn are less stable and are not recommended for storage for more than one day.[9] Stock solutions in DMSO, when stored properly, are stable for up to 6 months.[6]

Protocols for Preparation and Use

This section provides detailed protocols for preparing stock and working solutions of 5-methyl cromolyn sodium. The primary and recommended method involves creating a high-concentration stock in DMSO.

Materials and Equipment
  • 5-methyl cromolyn sodium powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood/biosafety cabinet

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO (Recommended)

This protocol creates a high-concentration stock suitable for long-term storage and subsequent dilution into cell culture media.

  • Pre-use Calculation: Determine the mass of 5-methyl cromolyn sodium needed. For a 100 mM stock, the calculation is based on its molecular weight (assumed to be ~512.33 g/mol , same as cromolyn sodium).

    • Mass (mg) = Desired Volume (mL) x 100 mmol/L x 512.33 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Volume (mL) x 51.23

    • Example: To make 1 mL of a 100 mM stock, you need 51.23 mg of powder.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of 5-methyl cromolyn sodium powder.

    • Causality Note: Using a sterile tube and performing this step in a clean environment minimizes the risk of contamination before solubilization.

  • Solubilization: Add the corresponding volume of cell-culture grade DMSO to the tube.

    • Example: For 51.23 mg of powder, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

    • Expert Insight: If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[6][10]

  • Sterilization (Critical Step): Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, and clearly labeled microcentrifuge tube.

    • Trustworthiness Note: This step is non-negotiable for cell culture applications. It removes any potential microbial contaminants from the powder or solvent, ensuring the sterility of your stock solution. Do not autoclave DMSO-based solutions.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.[6]

    • Causality Note: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination. Storing protected from light is crucial as cromolyn can be light-sensitive.[11]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the high-concentration DMSO stock into your complete cell culture medium for treating cells.

  • Determine Final Concentration: Decide on the final concentration needed for your experiment. Working concentrations for cromolyn and its analogs typically range from 25 µM to 100 µM.[1][12]

  • Calculate Dilution: Calculate the volume of stock solution needed.

    • Formula: V₁M₁ = V₂M₂

    • (Volume of Stock) x (100 mM) = (Final Volume of Media) x (Final Concentration in mM)

    • Example: To prepare 10 mL of media with a final concentration of 50 µM (0.05 mM):

      • Volume of Stock = (10 mL x 0.05 mM) / 100 mM = 0.005 mL = 5 µL

  • Dilution: In a biosafety cabinet, add the calculated volume of the 100 mM DMSO stock solution to your pre-warmed complete cell culture medium.

    • Example: Add 5 µL of the 100 mM stock to 10 mL of medium.

  • Mix and Apply: Mix the medium gently by swirling or pipetting up and down. Immediately apply the supplemented medium to your cells.

    • Validation Note: Always check the final concentration of DMSO in your media. For the example above, the final DMSO concentration is 5 µL / 10 mL = 0.05%. This is well below the 0.1-0.5% threshold generally considered non-toxic for most cell lines. Always run a "vehicle control" (media with the same final concentration of DMSO but without the drug) in your experiments to validate that the solvent itself has no effect.[13]

cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation Weigh 1. Weigh Powder Add_DMSO 2. Add DMSO Solvent Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Filter 4. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 5. Aliquot into Single-Use Tubes Filter->Aliquot Store 6. Store at -80°C (Protected from Light) Aliquot->Store Thaw 7. Thaw One Aliquot Store->Thaw Dilute 8. Dilute into Pre-warmed Cell Culture Medium Thaw->Dilute Treat 9. Add to Cells Dilute->Treat

Figure 2: Recommended workflow for preparing 5-Methyl Cromolyn Sodium for cell culture.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitate forms in media after adding stock. The final concentration exceeds the aqueous solubility of the compound. The stock solution was not fully thawed or mixed.Decrease the final working concentration. Ensure the DMSO stock is fully thawed and vortexed briefly before dilution. Add the stock to the media while gently swirling.
Cell death or morphological changes in vehicle control. The final DMSO concentration is too high for the specific cell line. The DMSO is of poor quality.Reduce the final DMSO concentration by preparing a more dilute stock or an intermediate dilution. Ensure you are using high-purity, cell-culture grade DMSO.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution. Degradation of the compound due to improper storage (light exposure, prolonged storage of aqueous solutions).Always use single-use aliquots to avoid freeze-thaw cycles. Store DMSO stocks at -80°C, protected from light. If using an aqueous solution, prepare it fresh immediately before each experiment.[9]

References

  • StatPearls. (2024). Cromolyn Sodium. NCBI Bookshelf. Available at: [Link]

  • Medfinder. (2026). How Does Cromolyn Work? Mechanism of Action Explained in Plain English. Available at: [Link]

  • Patsnap Synapse. (2024). What is Cromolyn Sodium used for? Available at: [Link]

  • Wikipedia. (n.d.). Cromoglicic acid. Available at: [Link]

  • Picmonic. (n.d.). Cromolyn (Mast Cell Stabilizers). Available at: [Link]

  • Arumugam, T. et al. (2006). Effect of Cromolyn on S100P Interactions With RAGE and Pancreatic Cancer Growth and Invasion in Mouse Models. Journal of the National Cancer Institute. Available at: [Link]

  • Google Patents. (n.d.). CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate.
  • Weng, Z. et al. (2012). Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans. PLOS One. Available at: [Link]

  • Google Patents. (n.d.). EP0413583A2 - Clear, stable cromolyn formulation.
  • Tandem Labs. (2007). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM... Taylor & Francis Online. Available at: [Link]

  • Ghattas, M. A. et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PMC. Available at: [Link]

  • Golebski, K. et al. (2025). Pro-Tumorigenic Effect of Continuous Cromolyn Treatment in Bladder Cancer. MDPI. Available at: [Link]

  • Mayo Clinic. (2026). Cromolyn (oral route) - Side effects & dosage. Available at: [Link]

  • Arumugam, T. et al. (2013). Designing and developing S100P inhibitor 5-methyl cromolyn for pancreatic cancer therapy. Molecular Cancer Therapeutics. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Cromolyn Sodium Oral Solution, Concentrate. Available at: [Link]

Sources

Application

Application Note: Robust Sample Preparation Strategies for the Quantification of 5-Methyl Cromolyn Sodium in Human Plasma by LC-MS/MS

Abstract This application note presents a comprehensive guide to the sample preparation of 5-methyl cromolyn sodium from human plasma for sensitive and reliable quantification via Liquid Chromatography with tandem Mass S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the sample preparation of 5-methyl cromolyn sodium from human plasma for sensitive and reliable quantification via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the critical need for robust and validated bioanalytical methods in drug development, we provide two detailed protocols: a Solid-Phase Extraction (SPE) method for maximum cleanup and a Protein Precipitation followed by Liquid-Liquid Extraction (PPT-LLE) method for high-throughput applications. The causality behind each procedural step is explained, grounding the protocols in established physicochemical principles. All methodologies are designed to meet the stringent requirements outlined in international regulatory guidelines, ensuring data integrity for pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction: The Bioanalytical Imperative

5-Methyl cromolyn sodium, a structural analog of cromolyn sodium, is a compound of interest for its potential mast cell-stabilizing properties. Accurate measurement of its concentration in biological matrices like plasma is fundamental for evaluating its pharmacokinetic profile, which is a critical component of regulatory submissions for new drug candidates.[2] The inherent complexity of plasma necessitates a meticulous sample preparation strategy to remove interfering endogenous components such as proteins and phospholipids, which can compromise the accuracy and precision of an LC-MS/MS assay through matrix effects.[3]

This document serves as a practical guide for researchers and drug development professionals, providing field-proven protocols designed for immediate implementation. The methods herein are developed in alignment with the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][5][6][7]

Analyte Characteristics & Internal Standard Selection

Physicochemical Properties of 5-Methyl Cromolyn Sodium

Understanding the analyte is the cornerstone of method development. 5-Methyl cromolyn sodium is a dicarboxylic acid, making it a strongly acidic and highly polar molecule. The addition of a methyl group compared to its parent compound, cromolyn sodium, slightly increases its hydrophobicity, which can be leveraged for selective extraction. Its acidic nature (presence of two carboxylate groups) dictates that it will be ionized (negatively charged) at physiological pH. This property is key to designing an effective extraction strategy, particularly for ion-exchange SPE and pH-mediated LLE.

Rationale for Internal Standard (IS) Selection

An ideal internal standard is crucial for correcting for variability during sample preparation and analysis. For this application, 5-Methyl Cromolyn-d3 Sodium (a stable isotope-labeled version) is the preferred choice. It co-elutes with the analyte and exhibits identical extraction and ionization behavior, providing the most accurate correction. If a stable isotope-labeled standard is unavailable, a close structural analog with similar physicochemical properties, such as cromolyn sodium or isocromil, could be considered after thorough validation to ensure no differential matrix effects occur.

Sample Preparation: A Dichotomy of Approaches

We present two validated workflows. The choice between them depends on the specific requirements of the study, such as the need for the lowest possible limit of quantitation (LLOQ) versus the demand for high throughput.

Approach 1: Mixed-Mode Solid-Phase Extraction (SPE)

This approach offers the most rigorous sample cleanup by utilizing two distinct retention mechanisms: ion exchange and reversed-phase. It is the gold standard for removing matrix interferences and achieving the highest sensitivity.

Causality & Mechanism: As a dicarboxylic acid, 5-methyl cromolyn sodium will be negatively charged at a neutral or slightly basic pH. We use a mixed-mode anion-exchange/reversed-phase sorbent (e.g., Waters Oasis™ MAX).

  • Loading: The sample is loaded under basic conditions (pH > pKa of the analyte), ensuring the carboxylate groups are deprotonated and can bind to the positively charged anion-exchange functional groups on the sorbent.

  • Washing: An initial wash with a basic, low-organic solvent removes neutral and basic interferences. A subsequent wash with a high-organic solvent disrupts hydrophobic interactions, removing non-polar lipids while the analyte remains bound by the strong ionic interaction.

  • Elution: The analyte is eluted by introducing an acidic, high-organic solvent. The acid neutralizes the analyte's carboxylate groups, breaking the ionic bond with the sorbent and allowing it to be eluted. This dual-mechanism cleanup provides unparalleled sample purity.[8][9]

Approach 2: Protein Precipitation & Liquid-Liquid Extraction (PPT-LLE)

This method is faster and more cost-effective, making it suitable for studies with large sample numbers. It combines the simplicity of protein precipitation with the selectivity of liquid-liquid extraction.

Causality & Mechanism:

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma to denature and precipitate the abundant proteins.[10]

  • pH Adjustment & Extraction: The supernatant is acidified (pH < pKa of the analyte). This protonates the carboxylate groups, rendering the 5-methyl cromolyn sodium molecule neutral and more amenable to extraction into a water-immiscible organic solvent.[11] A moderately polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is effective for extracting the now-neutral analyte while leaving highly polar, water-soluble impurities behind in the aqueous phase.[11]

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) Workflow

Materials:

  • Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX, 30 mg/1 mL)

  • Human Plasma (K2-EDTA)

  • Internal Standard (IS) Spiking Solution

  • Reagent 1 (Wash 1): 5% Ammonium Hydroxide in Water

  • Reagent 2 (Wash 2): 100% Methanol

  • Reagent 3 (Elution): 2% Formic Acid in Methanol

  • Reconstitution Solution: 10% Acetonitrile in Water

Step-by-Step Procedure:

  • Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of IS working solution. Add 200 µL of 4% Phosphoric Acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing Step 1: Wash the cartridge with 1 mL of Reagent 1 (5% Ammonium Hydroxide).

  • Washing Step 2: Wash the cartridge with 1 mL of Reagent 2 (100% Methanol).

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of Reagent 3 (2% Formic Acid in Methanol) into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Reconstitution Solution.

  • Analysis: Vortex and inject into the LC-MS/MS system.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Plasma 1. Plasma Aliquot (100 µL) + IS (10 µL) Acidify 2. Add 4% H3PO4 (200 µL) & Vortex Plasma->Acidify Condition 3. Condition SPE (Methanol -> Water) Load 4. Load Sample Condition->Load Wash1 5. Wash 1 (5% NH4OH) Load->Wash1 Wash2 6. Wash 2 (100% Methanol) Wash1->Wash2 Elute 7. Elute (2% Formic Acid in MeOH) Wash2->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute (100 µL) Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow diagram for the Solid-Phase Extraction (SPE) protocol.

Protocol 2: Protein Precipitation & LLE Workflow

Materials:

  • Human Plasma (K2-EDTA)

  • Internal Standard (IS) Spiking Solution

  • Reagent 1 (PPT): Acetonitrile (ACN)

  • Reagent 2 (Acidification): 1 M Hydrochloric Acid (HCl)

  • Reagent 3 (Extraction): Methyl Tert-Butyl Ether (MTBE)

  • Reconstitution Solution: 10% Acetonitrile in Water

Step-by-Step Procedure:

  • Sample Aliquoting: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of IS working solution.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (Reagent 1). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Acidification: Add 20 µL of 1 M HCl (Reagent 2) to the supernatant and vortex.

  • Liquid-Liquid Extraction: Add 600 µL of MTBE (Reagent 3). Vortex for 2 minutes, then centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Organic Layer Collection: Transfer the upper organic layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic layer to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of Reconstitution Solution.

  • Analysis: Vortex and inject into the LC-MS/MS system.

LLE_Workflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis Plasma 1. Plasma Aliquot (100 µL) + IS (10 µL) AddACN 2. Add ACN (300 µL) & Vortex Plasma->AddACN Centrifuge1 3. Centrifuge (14,000 rpm) AddACN->Centrifuge1 Supernatant 4. Transfer Supernatant Centrifuge1->Supernatant Acidify 5. Acidify (1M HCl) Supernatant->Acidify AddMTBE 6. Add MTBE (600 µL) & Vortex Acidify->AddMTBE Centrifuge2 7. Centrifuge (5,000 rpm) AddMTBE->Centrifuge2 Collect 8. Collect Organic Layer Centrifuge2->Collect Evaporate 9. Evaporate to Dryness Collect->Evaporate Reconstitute 10. Reconstitute (100 µL) Evaporate->Reconstitute Inject 11. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow diagram for the Protein Precipitation & LLE protocol.

LC-MS/MS Analytical Conditions

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 3 min, hold 1 min |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter 5-Methyl Cromolyn Sodium IS (5-Methyl Cromolyn-d3)
Ionization Mode Electrospray Ionization (ESI), Negative ESI, Negative
Precursor Ion (m/z) 481.1 484.1
Product Ion (m/z) 257.0 260.0
Collision Energy (eV) 25 25

| Dwell Time (ms) | 100 | 100 |

Note: The m/z values are hypothetical based on the addition of a methyl group (Cromolyn MW = 468.37 g/mol ) and should be confirmed experimentally.

Method Validation & Performance

A full method validation must be conducted according to regulatory guidelines to ensure the method is fit for purpose.[12][13][14] Key parameters to assess include selectivity, accuracy, precision, recovery, matrix effect, and stability.[6]

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria
Accuracy Within ±15% of nominal value (±20% at LLOQ)[4]
Precision (%CV) ≤15% (≤20% at LLOQ)[4]
Recovery Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor should have a %CV ≤15%
Calibration Curve Correlation coefficient (r²) ≥ 0.99

| Stability | Bench-top, Freeze-thaw, Long-term |

Conclusion

The choice of sample preparation is a critical decision in the development of a bioanalytical LC-MS/MS assay. The Solid-Phase Extraction (SPE) method detailed here offers superior cleanliness and sensitivity, making it ideal for regulatory-compliant studies requiring low detection limits. For high-throughput screening or when sensitivity is less critical, the Protein Precipitation followed by Liquid-Liquid Extraction (PPT-LLE) protocol provides a rapid and efficient alternative. Both methods are built on sound scientific principles and, when fully validated, will yield reliable, high-quality data for the pharmacokinetic assessment of 5-methyl cromolyn sodium.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). European Medicines Agency. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). gmp-compliance.org. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency. [Link]

  • Kollroser, M., & Schober, C. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Analytical Toxicology, 25(7), 559-565. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). KCAS Bioanalytical & Biomarker Services. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters. [Link]

  • Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices | Request PDF. (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Determination of sodium cromoglycate in human plasma by liquid chromatography-mass spectrometry in the turbo ion spray mode. (2026, February 7). ResearchGate. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017, November 11). Journal of Pharmaceutical and Biomedical Analysis, 145, 503-509. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014, September 17). Semantic Scholar. [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. (n.d.). SciELO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 5-Methyl Cromolyn Sodium in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe experimental formulations failing long-term stability protocols not due to the inherent instability of the active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe experimental formulations failing long-term stability protocols not due to the inherent instability of the active pharmaceutical ingredient (API), but due to a fundamental misunderstanding of the thermodynamic relationship between pH, heat, and nucleophilic hydrolysis.

Originally developed as a potent S100P inhibitor for pancreatic cancer therapy (), 5-methyl cromolyn sodium presents unique formulation challenges[1]. While it exhibits superior efficacy in blocking S100P-RAGE interactions compared to its parent compound, its bis-chromone structure is highly susceptible to thermal and alkaline stress[2]. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating analytical protocols to ensure structural integrity during formulation and storage.

Section 1: Core Mechanisms & Troubleshooting FAQs

Q1: What is the primary mechanism of thermal degradation for 5-methyl cromolyn sodium in aqueous solutions? A: The degradation is primarily driven by alkaline hydrolysis, a process exponentially accelerated by thermal stress ()[2]. The molecule features a bis-chromone structure connected by an ether linkage. At elevated temperatures, hydroxide ions nucleophilically attack this ether linkage and the carboxylic moieties. This cleavage yields primary degradants such as Deg1 (a phenoxy-ethanone derivative) and further degrades into Deg2 (a dioxo-butyric acid salt)[2]. Because heat increases the kinetic energy of the system, even mildly alkaline solutions can experience rapid hydrolytic cleavage when exposed to temperatures above 40°C[3].

Q2: How does pH interplay with thermal stress, and what is the optimal formulation window? A: pH acts as the master variable in thermal stability. If the pH drops below 2.0, the carboxylic acid groups protonate, neutralizing the polyanionic molecule and causing rapid precipitation ()[4]. Conversely, at pH > 7.0, the abundance of hydroxide ions catalyzes ring cleavage[2]. To balance solubility and thermal stability, the optimal pH window is strictly 4.5 to 5.5 . Within this range, the molecule remains ionized (soluble) while minimizing the hydroxide concentration available for nucleophilic attack during thermal fluctuations.

Q3: Can we use standard autoclaving (121°C) for the sterilization of 5-methyl cromolyn sodium solutions? A: No. Autoclaving at 121°C induces catastrophic thermal degradation, resulting in significant loss of the intact API within 20 minutes, regardless of the pH buffer used. The intense heat easily overcomes the activation energy required for ether linkage cleavage. Instead of terminal sterilization via heat, you must employ aseptic filtration using a 0.22 µm Polyethersulfone (PES) membrane, which ensures sterility without imparting thermal stress.

Q4: We observe trace degradation even at 25°C over long-term storage. What excipients can mitigate this? A: Long-term degradation at room temperature is often a synergistic effect of trace heavy metals acting as catalysts for oxidative degradation, which mimics the thermal degradation profile. Incorporating a chelating agent, such as Disodium EDTA (0.01% - 0.05% w/v), sequesters these catalytic metal ions. Additionally, storing the formulation in amber vials at 2°C - 8°C drastically reduces the kinetic rate of any residual hydrolytic reactions[3].

Section 2: Visualizing the Degradation Pathway

Understanding the causality behind the degradation is critical for rational formulation design. The diagram below illustrates how thermal and alkaline stress divert the API away from its therapeutic target.

G C5OH 5-Methyl Cromolyn Sodium (Intact API) Hydrolysis Ether Linkage Hydrolysis & Ring Cleavage C5OH->Hydrolysis Exposure to Target S100P-RAGE Inhibition (Pancreatic Cancer Therapy) C5OH->Target Stable Conditions (pH 4.5-5.5, 4°C) Heat Thermal Stress (>40°C) Heat->Hydrolysis Base Alkaline pH (>7.0) Base->Hydrolysis Deg1 Deg1 Impurity (Phenoxy-ethanone deriv.) Hydrolysis->Deg1 Deg2 Deg2 Impurity (Dioxo-butyric acid deriv.) Hydrolysis->Deg2

Fig 1. Mechanism of thermal and alkaline degradation of 5-methyl cromolyn sodium.

Section 3: Quantitative Degradation Profiling

To contextualize the impact of heat and pH, below is a structured summary of the thermal degradation kinetics observed in standard aqueous solutions (10 mg/mL). Notice the compounding effect of combining elevated temperature with alkaline pH.

Temperature (°C)pHTimeIntact API Remaining (%)Primary Degradants Observed
4°C 5.06 Months> 99.8%None
25°C 5.06 Months98.2%Trace Deg1
40°C 5.01 Month94.5%Deg1
40°C 8.01 Month78.3%Deg1, Deg2
121°C 5.020 Mins< 60.0%Extensive Cleavage (Deg1, Deg2)

Section 4: Optimized Formulation Workflow

G Start Formulation Initiation (5-Methyl Cromolyn Sodium) Buffer Buffer Selection (Citrate/Phosphate) Start->Buffer pH pH Adjustment (Target: 4.5 - 5.5) Buffer->pH Excipient Add Chelators/Antioxidants (e.g., EDTA 0.01%) pH->Excipient Steril Sterilization Choice Excipient->Steril Filter Aseptic Filtration (0.22 µm PES) Steril->Filter Recommended Autoclave Autoclaving (121°C) *AVOID* Steril->Autoclave High Degradation Risk Store Storage (2°C - 8°C, Protect from Light) Filter->Store

Fig 2. Optimized formulation workflow to prevent thermal degradation.

Section 5: Validated Experimental Protocols

To ensure trustworthiness in your data, your analytical methods must be self-validating. The following step-by-step methodology outlines a Stability-Indicating HPLC-UV Assay designed to definitively separate the intact API from its thermal/alkaline degradation products.

Protocol: Stability-Indicating HPLC-UV Assay & Mass Balance Validation

Step 1: Mobile Phase Preparation

  • Aqueous Phase: Prepare a 10 mM ammonium formate buffer. Adjust the pH to 4.0 using dilute formic acid.

    • Causality: A weakly acidic mobile phase ensures the polyanionic cromolyn structure remains in a consistent ionization state, preventing on-column degradation and peak tailing ()[4].

  • Organic Phase: HPLC-grade Acetonitrile.

Step 2: Sample Preparation & Forced Degradation (Thermal Stress)

  • Control Sample: Dissolve 5-methyl cromolyn sodium in the optimized formulation buffer (pH 5.0) to a concentration of 1.0 mg/mL.

  • Thermal Stress Sample: Transfer 5 mL of the control solution into a sealed glass ampoule. Incubate in a forced-degradation oven at 80°C for 48 hours.

    • Causality: Forced degradation confirms that the analytical method has the resolving power to separate the intact API from thermally induced degradants (Deg1 and Deg2) before it is used for real-time stability testing.

Step 3: Chromatographic Execution

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).

  • Gradient: Run a linear gradient from 10% Organic to 60% Organic over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV-Vis detector to 326 nm. This wavelength represents the isosbestic optimum for the chromone backbone, maximizing sensitivity for both the API and its related substances.

Step 4: Data Validation (The Self-Validating System)

  • Integrate the peaks for the intact API and all secondary peaks (degradants).

  • Mass Balance Calculation: Sum the molar peak areas of the stressed sample and compare them to the unstressed control sample.

  • Validation Criterion: A mass balance of 98%–102% must be achieved. If the sum of the intact API and quantified degradants does not equal the initial pre-stress concentration, it indicates that thermal degradation has produced volatile compounds or non-UV-absorbing species. This built-in mass balance check ensures your method is truly stability-indicating and prevents false-positive stability reports.

References

  • Arumugam, T., Ramachandran, V., Sun, D., Peng, Z., & Logsdon, C. D. (2013). Designing and developing S100P inhibitor 5-methyl cromolyn for pancreatic cancer therapy. Molecular Cancer Therapeutics, 12(5), 654-662.[Link]

  • Fayed, A. S., Weshahy, S. A., Shehata, M. A., & Hassan, N. Y. (2020). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. Molecules, 25(24), 5953.[Link]

  • Ali, M. S., Ghori, M. A., & Khatri, A. R. (2008). Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography. Journal of Separation Science, 31(9), 1645-1650.[Link]

Sources

Optimization

Reducing background noise in 5-methyl cromolyn sodium mass spectrometry

Welcome to the technical support guide for the analysis of 5-methyl cromolyn sodium and related compounds using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 5-methyl cromolyn sodium and related compounds using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. We will move beyond simple procedural lists to explain the underlying causes of common issues, ensuring robust and reliable data generation.

Introduction: The Challenge of Analyzing Cromolyn Analogs

Cromolyn sodium and its analogs, such as 5-methyl cromolyn sodium, are structurally complex molecules that can present unique challenges during LC-MS/MS analysis. Their propensity to require negative mode electrospray ionization (ESI) and their presence in complex biological matrices necessitate a carefully optimized method to achieve high sensitivity and reproducibility. The most common hurdle is managing and reducing background noise, which can originate from chemical impurities, matrix effects, or suboptimal instrument parameters. This guide provides a structured, question-and-answer approach to systematically identify and eliminate these sources of noise.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the foundational LC-MS/MS parameters for analyzing cromolyn sodium? I need a validated starting point.

Answer: Establishing a robust baseline method is critical. Based on validated studies for cromolyn sodium, a logical starting point for its 5-methyl analog would involve similar conditions.[1][2][3][4] Cromolyn sodium is typically analyzed using a reversed-phase C18 column with negative mode electrospray ionization (ESI), as its two carboxylic acid groups are readily deprotonated.[1][2]

A recent validated method for cromolyn sodium in skin permeation studies provides an excellent template.[1][4]

ParameterRecommended SettingRationale & Expert Insight
Ionization Mode Negative ESIThe carboxylic acid moieties on the cromolyn structure are acidic and readily form [M-H]⁻ or [M-2H]²⁻ ions, making negative mode the most sensitive and reliable choice.
Precursor Ion (m/z) ~467.03This corresponds to the singly charged deprotonated molecule of cromolyn sodium. The exact mass for 5-methyl cromolyn sodium will be higher; calculate the exact mass of your specific analog.[1][2]
Fragment Ion (m/z) ~379.05This is a characteristic product ion for cromolyn sodium, resulting from a specific fragmentation pattern. A similar stable fragment should be identified for the 5-methyl analog during method development.[1][2]
Mobile Phase Isocratic: 90% 10 mM Ammonium Bicarbonate (pH 8.0) / 10% AcetonitrileThe aqueous component with a basic pH ensures the analyte is in its ionized state prior to reaching the ESI source, enhancing ionization efficiency. Ammonium bicarbonate is a volatile buffer, ideal for MS as it evaporates in the source and does not cause salt buildup.[1][5]
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.7 µm)Provides good retention and peak shape for this class of molecules.
Flow Rate 0.25 mL/minA lower flow rate is often beneficial for ESI sensitivity, as it allows for more efficient desolvation of droplets in the ion source.
Q2: I'm observing a high, noisy baseline across my entire analysis, even in blank injections. What are the primary causes and how can I systematically troubleshoot this?

Answer: A high or noisy baseline is often referred to as "chemical noise" and can obscure your analyte signal, severely impacting your limit of detection (LOD).[6][7] This noise is typically caused by contamination in the LC or MS system.[8][9] The key is to isolate the source systematically.

Causality: Chemical noise originates from ubiquitous, low-level contaminants that are easily ionized. Common culprits include impurities in solvents, mobile phase additives, outgassing from plasticware, or buildup within the system tubing or ion source.[9][10]

Below is a logical workflow to diagnose and resolve the issue.

cluster_0 Troubleshooting High Background Noise A Start: High Background Observed B Isolate MS from LC: Disconnect column, run mobile phase directly from pump A->B C Is background still high? B->C D YES: Issue is MS or Mobile Phase C->D Yes E NO: Issue is LC-related (Column, Tubing, Autosampler) C->E No F Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) D->F N Flush LC System & Autosampler E->N G Is background lower now? F->G H YES: Problem Solved (Contaminated Mobile Phase) G->H Yes I NO: Issue is MS System G->I No J Clean Ion Source & Optics I->J K Check Gas Quality & Filters J->K L Re-run Test K->L M Problem Solved L->M O Install New Column N->O P Re-run Test O->P Q Problem Solved P->Q

Caption: Systematic workflow for diagnosing high background noise.

Step-by-Step Protocol:

  • Isolate the Source: First, determine if the noise originates from the LC or the MS system. Disconnect the column and connect the LC pump directly to the mass spectrometer inlet. Run your mobile phase. If the background noise disappears, the contamination is within your LC system (column, autosampler, tubing). If it remains, the issue is with your mobile phase or the MS itself.[8]

  • Mobile Phase Check: Always prepare fresh mobile phase using the highest purity, LC-MS grade solvents and additives.[10][11] HPLC-grade solvents can contain significant impurities that are invisible to a UV detector but ionize readily in an MS, creating high background.[10] Filter all aqueous mobile phases.

  • System Cleaning: If fresh mobile phase doesn't solve the problem, the contamination is likely within the hardware.

    • MS Ion Source: The ion source is exposed to every sample and is a common site for residue buildup. Follow the manufacturer's protocol to clean the capillary, skimmer, and other source optics.

    • LC System: If the noise was isolated to the LC, flush the entire system, including the autosampler needle and injection port, with a strong solvent wash (e.g., a sequence of water, methanol, isopropanol, and then re-equilibrate with your mobile phase).

  • Evaluate Consumables: A contaminated or old column can continuously bleed impurities. If flushing doesn't work, replace the column and see if the noise is reduced. Also, check gas filters on your nitrogen supply line.[12]

Q3: My analyte signal is suppressed or highly variable when analyzing samples in a biological matrix (e.g., plasma, tissue homogenate). What's happening and how do I prevent it?

Answer: This phenomenon is almost certainly due to matrix effects , a major challenge in bioanalysis.[13][14] Matrix effects occur when co-eluting endogenous compounds from the sample matrix interfere with the ionization of your target analyte in the ESI source.[15] This interference typically leads to ion suppression , a reduction in analyte signal, but can occasionally cause ion enhancement.[16][17]

Causality: In electrospray ionization, analytes must compete for access to the droplet surface to become charged and enter the gas phase.[16] When a large amount of a co-eluting matrix component (like phospholipids from plasma) is present, it can outcompete your analyte, suppressing its signal and leading to poor accuracy and reproducibility.[18][19] The matrix effect can be so severe that it reduces analytical accuracy by 20-80% if not controlled.[14]

The most effective way to combat matrix effects is through rigorous sample preparation to remove these interfering components before LC-MS analysis.[19]

cluster_0 Mechanism of Ion Suppression A ESI Droplet (Analyte + Matrix) B Analyte (Low Conc.) A->B C Matrix (High Conc.) (e.g., Phospholipids) A->C D Competition for Droplet Surface B->D C->D E Matrix Preferentially Occupies Surface D->E F Reduced Analyte Evaporation/Ionization E->F G Suppressed Signal at Detector F->G

Caption: How co-eluting matrix components cause ion suppression.

Comparison of Sample Preparation Techniques:

TechniquePrincipleProsCons
Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, inexpensive.Ineffective at removing phospholipids and other small molecules; leads to significant matrix effects.[16][18]
Liquid-Liquid Extraction (LLE) Partition the analyte into an immiscible organic solvent, leaving interferences behind.Cleaner than PPT.Can be labor-intensive, requires large solvent volumes, analyte recovery can be variable.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective at removing salts and phospholipids; provides the cleanest extracts and minimizes matrix effects.[19][20]More complex method development, higher cost per sample.

Recommended Protocol: Phospholipid Depletion using SPE

This protocol is designed to selectively remove phospholipids, a primary cause of ion suppression in plasma samples.[18][20]

  • Conditioning: Pass 1 mL of methanol through a mixed-mode or phospholipid-specific SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Load your pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid in water).

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 25 mM ammonium acetate in 5% methanol. This removes salts and other polar interferences.

  • Wash Step 2 (Phospholipid Elution): Wash the cartridge with 1 mL of methanol. This is a critical step that elutes the retained phospholipids to waste.

  • Analyte Elution: Elute your 5-methyl cromolyn sodium with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase for injection.

Q4: I suspect I have in-source fragmentation of my analyte. How can I confirm this and what instrument parameters should I adjust?

Answer: In-source fragmentation, also known as in-source collision-induced dissociation (CID), occurs when an analyte fragments in the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer.[21][22] This is different from the intended fragmentation that occurs in the collision cell of a tandem mass spectrometer.

Causality: The electric fields used to guide ions from the source into the mass analyzer can accelerate them to high energies. If these ions collide with residual gas molecules or solvent vapor in this region, they can gain enough internal energy to fragment.[21][22] This can complicate your spectra by reducing the intensity of your intended precursor ion and creating fragment ions that may be misinterpreted or contribute to background noise.

Troubleshooting Workflow:

cluster_0 Mitigating In-Source Fragmentation A Start: Suspected In-Source Fragmentation B Inject Analyte Standard A->B C Systematically Decrease Cone Voltage / Declustering Potential / Fragmentor Voltage B->C D Monitor Precursor & Fragment Ion Intensities C->D E Does Precursor Intensity Increase & Fragment Intensity Decrease? D->E F YES: In-Source Fragmentation Confirmed. Use Optimized (Lower) Voltage. E->F Yes G NO: Fragmentation is not primarily in-source. Consider Source Temperature. E->G No K Problem Resolved F->K H Systematically Decrease Ion Source Temperature G->H I Does Precursor Intensity Increase? H->I J YES: Thermal Degradation was a factor. Use Optimized (Lower) Temperature. I->J Yes J->K

Caption: Workflow to diagnose and reduce in-source fragmentation.

Key Parameters to Optimize:

  • Cone Voltage / Declustering Potential (DP) / Fragmentor Voltage: These terms vary by manufacturer but all refer to the voltage applied in the ion transfer region. This is the most influential parameter for controlling in-source fragmentation.

    • Action: Perform a series of injections of your analyte standard, systematically decreasing this voltage setting (e.g., from 100 V down to 20 V in 10 V increments).

    • Expected Result: As you lower the voltage, you should see the intensity of your target precursor ion ([M-H]⁻) increase, while the intensity of the in-source fragment ions decreases.[21] Find the "sweet spot" that maximizes precursor signal without inducing fragmentation.

  • Ion Source Temperature: High source temperatures can provide the thermal energy needed to cause analyte degradation or fragmentation, especially for thermally labile compounds.[21]

    • Action: If reducing the cone voltage is insufficient, try lowering the source temperature in increments (e.g., from 350°C down to 250°C).

    • Expected Result: A lower temperature may preserve the intact precursor ion. Be aware that too low a temperature can lead to incomplete solvent evaporation and increased chemical noise.[23]

By carefully tuning these source parameters, you can ensure that the ions entering the mass analyzer are predominantly the intact precursor molecules, leading to a cleaner spectrum and more reliable quantification.

References
  • Reid, G. E., & McLuckey, S. A. (2009). Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. Journal of the American Society for Mass Spectrometry, 20(12), 2153-2162. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 557-564. [Link]

  • Reid, G. E., Shang, H., Hogan, J. M., & McLuckey, S. A. (2002). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Journal of the American Society for Mass Spectrometry, 13(8), 908-916. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Patel, N., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. [Link]

  • Patel, N., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2010). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

  • Zhang, H., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 37925. [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Peters, F. T., et al. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry, 24(21), 3149-3156. [Link]

  • Li, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 743. [Link]

  • Patel, N. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Digital Commons@ETSU. [Link]

  • Chambers, E., et al. (2005). Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). Journal of Chromatography B, 822(1-2), 185-194. [Link]

  • Patel, N. (2021). Development and Validation of a Liquid Chromatography-Mass Spectrometry Based Analytical Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Digital Commons@ETSU. [Link]

  • Chromatography Forum. (2020). High background after preventative maintenance. Chromatography Forum. [Link]

  • ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? ResearchGate. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Vrije Universiteit Brussel. (2024). Reduction of chemical background noise in LC-MS/MS for trace analysis. Vrije Universiteit Brussel Research Portal. [Link]

  • Reddit. (2024). High Background Issues. r/massspectrometry. [Link]

  • Spectroscopy Online. (2003). Chemical Noise in Mass Spectrometry. Spectroscopy. [Link]

  • Kim, H. J., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. International Journal of Molecular Sciences, 25(2), 856. [Link]

  • El-Ragehy, N. A., et al. (2017). Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. Journal of Chromatographic Science, 55(1), 81-87. [Link]

  • LC-MS/MS & GC-MS/MS Knowledge Base. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Patel, N., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PubMed. [Link]

  • LCGC North America. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

Sources

Troubleshooting

Long-term storage stability of 5-methyl cromolyn sodium at room temperature

Welcome to the Technical Support Center for Analytical and Formulation Sciences. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors and long-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical and Formulation Sciences. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors and long-term storage requirements of 5-methyl cromolyn sodium [1].

Unlike rigid standard operating procedures, this guide focuses on the causality behind experimental observations. By understanding the mechanistic pathways of degradation and molecular interactions, you can proactively design self-validating protocols that ensure the scientific integrity of your stability studies.

Mechanistic Overview: Degradation Pathways

Before troubleshooting specific issues, it is critical to understand how 5-methyl cromolyn sodium interacts with its environment over time. While the parent compound, cromolyn sodium, is generally stable at room temperature, it is highly susceptible to specific environmental triggers[2].

DegradationPathway A 5-Methyl Cromolyn Sodium (Stable at pH 2-7) B Alkaline Environment (pH > 7) A->B Exposure C UV/Light Exposure A->C Exposure D Alkaline Hydrolysis B->D Catalyzes E Photodegradation C->E Triggers F Deg1 & Deg2 (Pharmacopeial Impurities) D->F Yields G Photolytic Cleavage Products E->G Yields

Fig 1. Primary degradation pathways of 5-methyl cromolyn sodium under environmental stress.

Troubleshooting & FAQs

Q1: I am observing unexpected precipitation in my aqueous formulations of 5-methyl cromolyn sodium stored at room temperature. What is causing this, and how can I prevent it?

The Causality: 5-methyl cromolyn sodium is a dibasic acid derivative. The carboxylic acid moieties on the chromene rings are highly reactive toward divalent metal cations. If your formulation utilizes standard glassware or water that is not strictly purified, trace amounts of calcium (Ca²⁺) or magnesium (Mg²⁺) will form stable, insoluble coordination complexes with the drug, leading to immediate or progressive precipitation[2][3].

The Solution & Protocol: You must sequester trace metals and control the pH.

  • Water Quality: Use only strictly deionized, ultra-pure water (18.2 MΩ·cm).

  • Chelation: Incorporate a chelating agent. Standard commercial formulations of cromolyn often include 0.01% to 0.1% edetate disodium (EDTA) to bind trace divalent cations[2].

  • pH Control: Maintain the formulation pH between 4.0 and 7.0. At pH > 7, the drug becomes susceptible to alkaline hydrolysis[2].

Q2: How should I design my long-term room temperature stability study to comply with regulatory standards?

The Causality: To establish a verifiable shelf-life, stability studies must mimic real-world storage stresses while adhering to International Council for Harmonisation (ICH) guidelines. 5-methyl cromolyn sodium must be evaluated under specific temperature and humidity thresholds to monitor the kinetics of hydrolysis and photolysis[4].

Quantitative Data: ICH Q1A(R2) Stability Conditions

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionSampling Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 1, 3, 6 months

Note: If significant change occurs during accelerated testing, intermediate testing must be conducted[4].

StabilityWorkflow Step1 1. Batch Selection & Packaging (Simulate Commercial Container) Step2 2. Controlled Storage (25°C ± 2°C / 60% RH ± 5%) Step1->Step2 Step3 3. Scheduled Sampling (e.g., 0, 3, 6, 9, 12 Months) Step2->Step3 Step4 4. RP-HPLC / LC-MS Analysis (Quantify API & Impurities) Step3->Step4 Step5 5. Data Evaluation (Self-Validating System Suitability) Step4->Step5

Fig 2. ICH-compliant long-term stability testing workflow for drug substances.

Q3: During my 6-month stability pull, my assay values dropped by 4%, but no precipitate was visible. What analytical method should I use to track the mass balance?

The Causality: A drop in assay without precipitation strongly indicates chemical degradation rather than physical incompatibility. At room temperature, if the pH drifts above 7.0, 5-methyl cromolyn sodium undergoes alkaline hydrolysis. This pathway yields specific degradation products, primarily Deg1 (a pharmacopeial impurity) and Deg2[5]. Because these degradants remain soluble, they will not precipitate, but they will reduce your active pharmaceutical ingredient (API) assay.

Self-Validating RP-HPLC Protocol for Degradant Tracking: To ensure trustworthiness, your analytical method must be stability-indicating.

  • Step 1: Sample Preparation: Dilute the stability sample to a nominal concentration of 20 µg/mL using the mobile phase to prevent solvent-shock peak distortion.

  • Step 2: Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to ensure adequate retention of polar degradants.

  • Step 3: Mobile Phase Setup: Utilize a gradient elution.

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water (pH ~2.5 to keep the dibasic acid fully protonated and improve peak shape).

    • Mobile Phase B: 100% Acetonitrile.

  • Step 4: Detection: Set the UV detector to 326 nm (the λmax for the chromene backbone)[1][5].

  • Step 5: Self-Validation (System Suitability): Inject a forced-degradation control sample (API exposed to 0.1M NaOH for 1 hour). Validation Gate: The resolution ( Rs​ ) between the intact 5-methyl cromolyn sodium peak and the Deg1 peak must be ≥2.0 . If Rs​<2.0 , the run is invalid; you must re-equilibrate the column or adjust the gradient slope before analyzing stability samples.

Q4: My stability samples stored in clear glass vials show significant degradation compared to those in amber vials. Why?

The Causality: 5-methyl cromolyn sodium is highly photosensitive. The conjugated pi-electron system of the benzopyran rings absorbs UV radiation (λmax at 222, 239, and 326 nm)[1]. When exposed to ambient room light or sunlight, the molecule absorbs photons that provide the activation energy required for photolytic cleavage.

The Solution: All long-term storage must utilize tight, light-resistant containers (e.g., amber Type I glass or opaque high-density polyethylene)[6][7]. Furthermore, during sample preparation on the benchtop, you must protect the solutions from light by wrapping volumetric flasks in aluminum foil or using low-actinic glassware.

References

  • ICH Expert Working Group. "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • MDPI. "Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products." Molecules. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Cromolyn Sodium Oral Solution, Concentrate." AccessData FDA. Available at: [Link]

  • National Center for Biotechnology Information. "5-Methyl cromolyn sodium | C25H18Na2O11 | CID 154925880." PubChem Database. Available at:[Link]

  • ACS Omega. "Design of Potential Pharmaceutical-Based Metal Complexes Derived from Cromolyn a Mast Cell Stabilizer." American Chemical Society. Available at: [Link]

  • Health Canada. "APO-CROMOLYN NASAL SPRAY - Cromolyn Sodium Nasal Solution USP." Drug Product Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: 5-Methyl Cromolyn Sodium vs. Standard Cromolyn Sodium

An In-Depth Guide to Efficacy, Mechanism, and Future Research Directions For decades, cromolyn sodium has been a cornerstone in the management of allergic diseases, valued for its mast cell-stabilizing properties.[1][2][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Efficacy, Mechanism, and Future Research Directions

For decades, cromolyn sodium has been a cornerstone in the management of allergic diseases, valued for its mast cell-stabilizing properties.[1][2][3] However, the quest for enhanced therapeutic efficacy has led to the exploration of its analogs. Among these, 5-methyl cromolyn sodium has emerged as a compound of significant interest, demonstrating markedly superior potency in a non-traditional therapeutic area. This guide provides a comprehensive comparison of 5-methyl cromolyn sodium and its parent compound, standard cromolyn sodium, with a focus on their established and potential efficacies. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current scientific literature, highlights critical knowledge gaps, and provides detailed experimental protocols to guide future investigations.

Introduction: The Cromolyn Scaffold and Its Therapeutic Legacy

Standard cromolyn sodium, a synthetic derivative of khellin, has been utilized as a prophylactic treatment for allergic conditions such as asthma and allergic rhinitis.[2][4] Its primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators upon allergen exposure.[2] Despite its established safety profile, the clinical utility of cromolyn sodium can be limited by its relatively low potency and poor oral bioavailability.[5] This has driven the synthesis and evaluation of various cromolyn analogs with the aim of improving its pharmacological properties.

Physicochemical Properties: A Tale of Two Molecules

Standard cromolyn sodium and its 5-methyl analog share the same core chromone structure, with the key difference being the addition of a methyl group at the 5-position of the chromone ring in the latter.

FeatureStandard Cromolyn Sodium5-Methyl Cromolyn Sodium
Chemical Structure See Figure 1See Figure 1
Molecular Formula C23H14Na2O11C24H16Na2O11
Key Structural Difference -Methyl group at the 5-position

Comparative Efficacy: A Paradigm Shift in Therapeutic Application

While the primary therapeutic application of standard cromolyn sodium is in the management of allergic diseases through mast cell stabilization, the most compelling evidence for the enhanced efficacy of 5-methyl cromolyn sodium lies in a different and unexpected therapeutic area: pancreatic cancer.

Mast Cell Stabilization: An Unanswered Question

A thorough review of the current scientific literature reveals a significant knowledge gap: there are no direct comparative studies evaluating the mast cell-stabilizing efficacy of 5-methyl cromolyn sodium versus standard cromolyn sodium. While one study on 5-methyl cromolyn in the context of cancer mentions that cromolyn is a "potent mast cell blocker," it does not provide any new experimental data to quantify or compare this activity for the 5-methyl analog.

This absence of data represents a critical area for future research for scientists in the field of allergy and immunology. A direct, head-to-head comparison using established in vitro mast cell degranulation assays is necessary to determine if the structural modification in 5-methyl cromolyn translates to altered efficacy in its traditional therapeutic role.

S100P Inhibition in Pancreatic Cancer: A Clear Superiority

Groundbreaking research has identified a novel mechanism of action for cromolyn and its analogs: the inhibition of the S100P protein, which is implicated in the progression of pancreatic ductal adenocarcinoma (PDAC). In this context, 5-methyl cromolyn (referred to as C5OH in the literature) has demonstrated striking superiority over the parent compound.

Key Findings:

  • Enhanced Binding Inhibition: 5-methyl cromolyn is approximately 100 times more potent than standard cromolyn in inhibiting the binding of S100P to its receptor, the Receptor for Advanced Glycation End products (RAGE).

  • Superior In Vivo Efficacy: In preclinical models of pancreatic cancer, 5-methyl cromolyn achieved a greater reduction in NF-κB activity at a 10-fold lower dose than standard cromolyn.

Quantitative Data Summary:

ParameterStandard Cromolyn5-Methyl Cromolyn (C5OH)Fold Improvement
S100P-RAGE Binding Inhibition Effective at 10 µmol/LEffective at 100 nmol/L~100x
In Vivo NF-κB Activity Reduction Effective at 50 mgEffective at 5 mg10x

This substantial increase in potency suggests that the 5-methyl modification significantly enhances the interaction of the cromolyn scaffold with S100P, opening new avenues for the development of targeted cancer therapies.

Mechanistic Insights: From Mast Cells to Cancer Cells

The distinct therapeutic applications of cromolyn and its 5-methyl analog highlight their engagement with different molecular targets and signaling pathways.

Standard Cromolyn Sodium: The Mast Cell Stabilizer

The established mechanism of action for standard cromolyn sodium involves the stabilization of mast cell membranes, thereby preventing the influx of calcium ions that is necessary for degranulation and the release of inflammatory mediators like histamine.

Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Calcium Ca2+ Influx MastCell->Calcium Triggers Cromolyn Cromolyn Sodium Cromolyn->Calcium Inhibits Degranulation Degranulation Calcium->Degranulation Leads to Mediators Histamine & Other Inflammatory Mediators Degranulation->Mediators Release of

Caption: Signaling pathway of mast cell degranulation and inhibition by cromolyn sodium.

5-Methyl Cromolyn: The S100P Inhibitor

In the context of pancreatic cancer, 5-methyl cromolyn acts by directly interfering with the interaction between the S100P protein and its receptor RAGE. This interaction is known to promote cancer cell proliferation and survival through the activation of downstream signaling pathways such as NF-κB.

S100P S100P RAGE RAGE Receptor S100P->RAGE Binds to NFkB NF-κB Activation RAGE->NFkB Activates FiveMethylCromolyn 5-Methyl Cromolyn FiveMethylCromolyn->RAGE Blocks Binding CellProliferation Cell Growth & Survival NFkB->CellProliferation Promotes

Caption: Inhibition of the S100P-RAGE signaling pathway by 5-methyl cromolyn.

Experimental Protocols: A Guide for Future Research

To address the current knowledge gap regarding the mast cell-stabilizing efficacy of 5-methyl cromolyn, the following generalized protocol for an in vitro mast cell degranulation assay is provided. This protocol can be adapted to various mast cell lines (e.g., RBL-2H3) or primary mast cells.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify and compare the inhibitory effect of standard cromolyn sodium and 5-methyl cromolyn sodium on the degranulation of mast cells.

Principle: The release of the granular enzyme β-hexosaminidase is a reliable marker of mast cell degranulation. Its activity can be measured colorimetrically.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Cell culture medium (e.g., MEM) with supplements

  • DNP-specific IgE antibody

  • DNP-HSA (antigen)

  • Tyrode's buffer

  • Triton X-100 (for cell lysis - positive control)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • Standard cromolyn sodium

  • 5-Methyl cromolyn sodium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells to the desired density.

    • Sensitize the cells with DNP-specific IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Compound Preparation:

    • Prepare stock solutions of standard cromolyn sodium and 5-methyl cromolyn sodium in a suitable solvent (e.g., Tyrode's buffer).

    • Prepare serial dilutions to obtain a range of test concentrations.

  • Assay:

    • Wash the sensitized cells with Tyrode's buffer and resuspend.

    • Aliquot the cells into a 96-well plate.

    • Add the test compounds (standard cromolyn, 5-methyl cromolyn) at various concentrations to the respective wells.

    • Include control wells:

      • Blank: Cells with buffer only.

      • Spontaneous Release: Cells with buffer, no antigen.

      • Maximum Release (Positive Control): Cells with Triton X-100.

    • Pre-incubate the cells with the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.

    • Induce degranulation by adding the antigen (DNP-HSA) to all wells except the blank and spontaneous release controls.

    • Incubate for 30-60 minutes at 37°C.

    • Centrifuge the plate to pellet the cells.

  • Enzyme Activity Measurement:

    • Transfer the supernatants to a new 96-well plate.

    • Add the β-hexosaminidase substrate to each well.

    • Incubate at 37°C until a yellow color develops.

    • Add the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 value for each compound.

start Start culture Culture & Sensitize Mast Cells with IgE start->culture prepare Prepare Serial Dilutions of Cromolyn & 5-Methyl Cromolyn culture->prepare aliquot Aliquot Cells into 96-Well Plate prepare->aliquot add_compounds Add Test Compounds & Controls aliquot->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate induce Induce Degranulation with Antigen pre_incubate->induce incubate Incubate at 37°C induce->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatants centrifuge->transfer add_substrate Add β-Hexosaminidase Substrate transfer->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance at 405 nm stop->read analyze Calculate % Inhibition & IC50 Values read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro mast cell degranulation assay.

Conclusion and Future Directions

The comparative analysis of 5-methyl cromolyn sodium and standard cromolyn sodium reveals a fascinating divergence in their demonstrated efficacies. While standard cromolyn remains a benchmark for mast cell stabilization, 5-methyl cromolyn has emerged as a significantly more potent inhibitor of the S100P-RAGE interaction, a pathway of considerable interest in oncology.

For researchers in the field of allergic diseases, the paramount next step is to conduct direct comparative studies on the mast cell-stabilizing properties of these two molecules. The provided experimental protocol offers a robust framework for such an investigation. The results of these studies will be crucial in determining whether the 5-methyl modification offers a therapeutic advantage in the traditional applications of cromolyn.

For drug development professionals in oncology, the superior potency of 5-methyl cromolyn warrants further preclinical and clinical investigation as a potential therapeutic for pancreatic cancer and other S100P-driven malignancies.

References

  • Wikipedia. Cromoglicic acid. [Link]

  • StatPearls. Cromolyn Sodium. [Link]

  • Frontiers in Pharmacology. The Anti-allergic Cromones: Past, Present, and Future. [Link]

  • Medical News Today. How to use cromolyn sodium to treat allergies. [Link]

  • Mayo Clinic Proceedings. Use of intranasal cromolyn sodium for allergic rhinitis. [Link]

  • Google Patents.

Sources

Comparative

Comparative Analysis of Mast Cell Stabilizers: Nedocromil vs. 5-Methyl Cromolyn Sodium (C5OH)

The landscape of mast cell stabilizers has evolved significantly over the past few decades. Originally developed to manage allergic and respiratory conditions by preventing the degranulation of mast cells, this pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of mast cell stabilizers has evolved significantly over the past few decades. Originally developed to manage allergic and respiratory conditions by preventing the degranulation of mast cells, this pharmacological class is now being repurposed and chemically optimized for targeted oncology. This guide provides an in-depth, data-driven comparison between a highly effective classical stabilizer, nedocromil sodium , and a novel, synthetically optimized analog, 5-methyl cromolyn sodium (C5OH) .

By analyzing their mechanistic divergence, quantitative performance, and the experimental protocols used to validate them, researchers and drug development professionals can better understand the trajectory of chromone derivatives from allergy management to cancer therapeutics.

Mechanistic Divergence: From Allergy to Oncology

While both compounds share a foundational ability to stabilize mast cells, their primary molecular targets and downstream effects dictate entirely different clinical applications.

Nedocromil Sodium: Classical Mast Cell Stabilization

Nedocromil sodium is a second-generation pyranoquinoline derivative that exhibits a broader spectrum of anti-inflammatory activity compared to first-generation agents like cromolyn sodium[1].

  • Mechanism of Action: Nedocromil primarily functions by inhibiting chloride ion flux and activating the G-protein coupled receptor GPR35[2]. This dual action alters the cellular membrane potential, indirectly preventing the intracellular calcium (Ca2+) influx that is absolutely essential for the fusion of histamine-containing vesicles with the cell membrane[2].

  • Downstream Effects: By halting degranulation, nedocromil prevents the release of preformed mediators (histamine) and newly synthesized lipid mediators (prostaglandin D2 and leukotrienes) from mast cells, eosinophils, and macrophages[3].

  • Clinical Utility: It is highly potent in managing chronic reversible obstructive airway disease (asthma) and allergic conjunctivitis, offering a longer duration of action and superior symptom control compared to cromolyn sodium[4][5].

5-Methyl Cromolyn Sodium (C5OH): Dual-Action Oncological Targeting

Despite the safety profile of classical mast cell stabilizers, their poor oral bioavailability and weak target affinity limited their systemic applications. 5-methyl cromolyn sodium (C5OH) was specifically designed to overcome these limitations, demonstrating potent anti-cancer properties[6].

  • Mechanism of Action: C5OH exhibits a dual-action mechanism. First, it retains the ability to block mast cell secretion. This is critical because mast cell infiltration into the tumor microenvironment is a known driver of tumor aggressiveness and poor prognosis in pancreatic ductal adenocarcinoma (PDAC)[6]. Second, C5OH acts as a highly potent S100P inhibitor. It directly blocks the binding of the S100P protein to the Receptor for Advanced Glycation Endproducts (RAGE)[6][7].

  • Downstream Effects: The neutralization of the S100P-RAGE interaction directly suppresses the NF-κB signaling pathway[7]. This prevents the transcription of genes responsible for tumor proliferation, survival, and metastasis[8].

  • Clinical Utility: C5OH is currently positioned as a promising chemotherapeutic agent for pancreatic and colon cancers, showing superiority over standard treatments like gemcitabine in preclinical models[8].

G cluster_nedo Nedocromil Signaling (Allergy) cluster_c5oh 5-Methyl Cromolyn (C5OH) Signaling (Oncology) Nedo Nedocromil Cl_Chan Chloride Channels Nedo->Cl_Chan Blocks GPR35 GPR35 Activation Nedo->GPR35 Activates Ca_Influx Ca2+ Influx Cl_Chan->Ca_Influx Inhibits GPR35->Ca_Influx Inhibits Degran Mast Cell Degranulation Ca_Influx->Degran Triggers C5OH 5-Methyl Cromolyn S100P S100P Protein C5OH->S100P Neutralizes MC_Inhib Mast Cell Inhibition C5OH->MC_Inhib Stabilizes RAGE RAGE Receptor S100P->RAGE Activates (Blocked) NFkB NF-κB Pathway RAGE->NFkB Stimulates Tumor Tumor Growth & Metastasis NFkB->Tumor Promotes MC_Inhib->Tumor Suppresses Microenvironment

Figure 1: Mechanistic pathways of Nedocromil vs. 5-Methyl Cromolyn Sodium.

Quantitative Data & Efficacy Comparison

The following table summarizes the distinct pharmacological profiles and quantitative efficacy of both compounds based on established in vitro and in vivo data.

FeatureNedocromil Sodium5-Methyl Cromolyn Sodium (C5OH)
Primary Target(s) Chloride Channels, GPR35[2]S100P Protein, RAGE, Mast Cells[6]
Primary Indication Asthma, Allergic Conjunctivitis[3]Pancreatic Ductal Adenocarcinoma (PDAC)[6]
Mast Cell Inhibition (IC50) ~10 µM (Antigen-induced assay)[9]Highly potent; active at 10x lower doses than cromolyn[6]
Key Suppressed Pathway Arachidonic acid metabolism (Leukotrienes/Prostaglandins)[3]NF-κB Transcriptional Pathway[7]
Standard Administration Inhalation aerosol, Ophthalmic drops[5][10]Systemic (Intraperitoneal in murine models)[8]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate these compounds, researchers must employ distinct experimental workflows. The causality behind these choices is critical: nedocromil is assessed via classical degranulation assays to prove allergic suppression, whereas C5OH requires complex orthotopic tumor models to validate its dual anti-inflammatory and anti-oncogenic mechanism.

Protocol 1: In Vitro Antigen-Induced Mast Cell Degranulation Assay (Evaluating Nedocromil)

Causality & Logic: This assay directly measures the functional endpoint of mast cell stabilization (histamine release) in a highly controlled environment. By passively sensitizing cells with IgE and challenging them with a specific antigen, researchers isolate the drug's membrane-stabilizing effect from systemic variables[9]. The inclusion of a vehicle control ensures the system is self-validating.

  • Mast Cell Isolation: Isolate peritoneal mast cells from male Wistar rats via peritoneal lavage using a buffered salt solution. Purify the cells utilizing density gradient centrifugation to remove debris and non-target cells[9].

  • Sensitization: Passively sensitize the isolated mast cells by incubating them with an optimal concentration of anti-dinitrophenyl (DNP) IgE antibody for 2 hours at 37°C[9].

  • Drug Incubation: Wash the sensitized cells and pre-incubate them with varying concentrations of nedocromil sodium (e.g., 1 µM to 100 µM) or a vehicle control for 15 minutes at 37°C[1][9].

  • Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) antigen for 30 minutes at 37°C[9].

  • Quantification: Halt the reaction immediately by centrifugation at 4°C. Measure the amount of histamine released into the supernatant using an o-phthalaldehyde (OPT) spectrofluorometric assay. Calculate the IC50 based on the percentage of inhibition relative to the vehicle control[9].

Workflow Isolate 1. Isolate Mast Cells (Peritoneal Lavage) Sensitize 2. Sensitize with IgE (2h at 37°C) Isolate->Sensitize Incubate 3. Pre-incubate Drug (Nedocromil / Vehicle) Sensitize->Incubate Challenge 4. Antigen Challenge (DNP-HSA) Incubate->Challenge Quantify 5. Quantify Histamine (Spectrofluorometric) Challenge->Quantify

Figure 2: Workflow for the In Vitro Antigen-Induced Mast Cell Degranulation Assay.

Protocol 2: S100P/RAGE Binding & Orthotopic Tumor Validation (Evaluating C5OH)

Causality & Logic: Because C5OH's primary anti-cancer mechanism is blocking S100P-induced NF-κB activation, an in vitro reporter assay provides a quantifiable readout of intracellular transcriptional activity. However, to prove the dual mechanism (S100P inhibition + mast cell stabilization), an in vivo model utilizing mast cell-deficient mice is strictly required. Reconstituting these mice with wild-type mast cells isolates the specific contribution of the mast cell microenvironment to tumor growth[6].

  • NF-κB Reporter Assay: Culture PDAC cells stably transfected with an NF-κB-luciferase reporter construct. Pre-treat the cells with C5OH (0.1 to 10 µM) for 1 hour, then stimulate with exogenous S100P protein (0.1 µmol/L)[6].

  • Luminescence Readout: After 24 hours, lyse the cells, add luciferin substrate, and quantify luminescence. C5OH successfully demonstrates a 10-fold greater reduction in NF-κB activity compared to standard cromolyn[6][8].

  • In Vivo Orthotopic Implantation: Inject highly aggressive pancreatic Mpanc96 cells orthotopically into the pancreases of mast cell-deficient Kit(w-sh/w-sh) mice and wild-type control mice[6][8].

  • Systemic Treatment: Administer C5OH systemically (5 mg/kg i.p.). Monitor tumor volume and overall animal survival.

  • Validation via Reconstitution: To definitively prove the mast cell dependency of the tumor microenvironment, inject PDAC cells into mast cell-deficient mice that have been reconstituted with wild-type bone marrow-derived mast cells. Observe the restoration of aggressive PDAC growth and its subsequent suppression by C5OH treatment[6][8].

Sources

Validation

High-Resolution Analytical Validation for 5-Methyl Cromolyn Sodium Impurities: LC-MS/MS vs. Traditional HPLC-UV

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide The Analytical Challenge: Context & Causality Cromolyn sodium is a well...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

The Analytical Challenge: Context & Causality

Cromolyn sodium is a well-established mast cell stabilizer. However, during its synthesis and degradation lifecycle, various related substances and impurities emerge. Among these, 5-methyl cromolyn (C5OH) is of particular interest. Not only is it a structural impurity that must be monitored, but recent oncological research has identified 5-methyl cromolyn as a highly potent S100P inhibitor capable of reducing tumor growth and metastasis in pancreatic cancer models[1].

Whether isolating 5-methyl cromolyn for therapeutic research or quantifying it as a trace impurity in cromolyn sodium bulk drug substance, analytical precision is paramount. The International Council for Harmonisation (ICH) Q2(R2) guidelines dictate that the objective of any analytical procedure validation is to demonstrate that the method is definitively "fit for the intended purpose"[2]. This requires absolute specificity, accuracy, and precision across the reportable range[3].

The core analytical dilemma lies in structural homology . 5-methyl cromolyn differs from cromolyn sodium by only a single methyl group. This slight variance creates a severe optical blindspot for traditional analytical techniques.

Methodological Comparison: Why LC-MS/MS Outperforms HPLC-UV

For decades, the standard approach for cromolyn sodium impurity profiling has been High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[4]. While robust for routine high-concentration assays, HPLC-UV fails at the fundamental level of causality of detection when dealing with closely related analogs.

The Optical Blindspot of HPLC-UV

HPLC-UV identifies molecules by their chromophores—the specific structural regions that absorb light[5]. Because the chromophoric core of 5-methyl cromolyn is nearly identical to cromolyn sodium, their UV-Vis absorbance spectra overlap entirely. If the two compounds co-elute (elute at the exact same retention time, tR​ ), the UV detector registers a single merged peak. You would never know an impurity was hiding within the main active pharmaceutical ingredient (API) peak[5]. This directly compromises the "Specificity" requirement of ICH Q2(R2)[3].

The Orthogonal Selectivity of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fundamentally changes the physics of detection. Instead of relying on light absorbance, it acts as a "molecular scale," measuring the mass-to-charge ratio ( m/z ) of ionized molecules[5]. Even if 5-methyl cromolyn and cromolyn sodium co-elute perfectly on the chromatographic column, the mass spectrometer differentiates them instantly. Cromolyn sodium yields a precursor ion at m/z 467[6], whereas the addition of the methyl group shifts the 5-methyl cromolyn precursor to m/z 481. This provides orthogonal selectivity , allowing researchers to find the "needle in the haystack" with 100% certainty[5].

G Start Target: 5-Methyl Cromolyn HPLC HPLC-UV Method Start->HPLC LCMS LC-MS/MS Method Start->LCMS Limitation Optical Blindspot: Co-elution Risk HPLC->Limitation Advantage Mass Selectivity: m/z Differentiation LCMS->Advantage Outcome1 Fails ICH Q2(R2) Specificity Limitation->Outcome1 Outcome2 Passes ICH Q2(R2) Specificity Advantage->Outcome2

Decision matrix for 5-methyl cromolyn impurity profiling.

Experimental Protocol: A Self-Validating LC-MS/MS System

To ensure absolute trustworthiness, an analytical protocol cannot just be a list of steps; it must be a self-validating system . The following LC-MS/MS methodology is engineered to automatically detect and flag its own failures (such as matrix suppression or detector drift) during the quantification of 5-methyl cromolyn.

Step-by-Step Methodology
  • Reagent Selection (The Causality of Buffers): Traditional HPLC methods often use phosphate buffers[4]. Do not use phosphate in LC-MS/MS. Phosphate is a non-volatile salt. In the Electrospray Ionization (ESI) source, the liquid evaporates, but the salt crystallizes, permanently clogging the ESI needle and destroying the instrument[5]. Action: Prepare a volatile mobile phase consisting of 10 mM Ammonium Formate (pH 8.0) (Mobile Phase A) and LC-MS grade Acetonitrile (Mobile Phase B)[7].

  • Sample Preparation & Internal Standardization: Extract the cromolyn sodium drug substance in methanol/water. Self-Validation Step: Spike every sample, standard, and blank with a Stable Isotope-Labeled Internal Standard (SIL-ISTD), such as 13C3​ -cromolyn. Because the SIL-ISTD shares the exact physicochemical properties of the analyte, any drop in MS signal due to matrix effects will equally affect the ISTD, allowing the system to mathematically correct the variance.

  • Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 10% B to 90% B over 4 minutes.

  • Mass Spectrometry (ESI- MRM Mode): Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Cromolyn derivatives possess carboxylic acid groups that readily deprotonate ( [M−H]− ) in basic/neutral conditions[6]. Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Cromolyn Sodium: m/z 467.0 379.0[6]

    • 5-Methyl Cromolyn: m/z 481.0 393.0

  • System Suitability Testing (SST) Feedback Loop: Program the sequence to inject an SST standard every 10 samples. If the SIL-ISTD peak area deviates by >5% from the initial injection, the software must automatically halt the run. This guarantees that no degraded data is ever reported.

Workflow Prep 1. Sample Prep (Spike SIL-ISTD) Sep 2. UHPLC Separation (Volatile Buffer) Prep->Sep Ion 3. ESI(-) Ionization (Deprotonation) Sep->Ion Det 4. MS/MS Detection (MRM Mode) Ion->Det Val Self-Validation: ISTD Response Check Det->Val Val->Sep Pass: Continue Fail: Halt

Self-validating LC-MS/MS workflow for impurity quantification.

Quantitative Data: Performance Comparison

The transition from UV to MS detection yields exponential improvements in sensitivity and reliability. The table below summarizes the validation parameters for 5-methyl cromolyn profiling, contrasting standard HPLC-UV literature values[4] against optimized LC-MS/MS performance[6].

Validation Parameter (ICH Q2)Traditional HPLC-UVAdvanced LC-MS/MSPerformance Gain
Limit of Detection (LOD) ~0.15 µg/mL~0.005 µg/mL30x More Sensitive
Limit of Quantitation (LOQ) ~0.50 µg/mL (0.05%)~0.01 µg/mL50x More Sensitive
Linearity Range 0.5 – 20.0 µg/mL0.01 – 5.0 µg/mLSuperior trace-level range
Specificity Poor (High co-elution risk)Absolute (m/z isolation)Eliminates false positives
Intermediate Precision (RSD) 4.0% - 7.8%< 2.0%Highly reproducible
Run Time per Sample 30 - 90 minutes< 5 minutes6x - 18x Faster

Conclusion

While traditional HPLC-UV methods have served as the historical baseline for cromolyn sodium analysis, they are fundamentally ill-equipped to handle the rigorous specificity required for closely related structural analogs like 5-methyl cromolyn. By upgrading to an LC-MS/MS workflow utilizing volatile buffers and self-validating internal standards, analytical scientists can achieve absolute ICH Q2(R2) compliance, ensuring that trace impurities are quantified with unparalleled accuracy and speed.

Sources

Comparative

5-methyl cromolyn sodium receptor binding comparison studies

5-Methyl Cromolyn Sodium vs. Cromolyn Sodium: A Comparative Guide to Receptor Binding and Mechanistic Efficacy Executive Summary As drug development shifts from broad-spectrum phenotypic effects to precise molecular targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

5-Methyl Cromolyn Sodium vs. Cromolyn Sodium: A Comparative Guide to Receptor Binding and Mechanistic Efficacy

Executive Summary

As drug development shifts from broad-spectrum phenotypic effects to precise molecular targeting, understanding the structure-activity relationship (SAR) of legacy compounds is critical. Cromolyn sodium has long been utilized as a mast cell stabilizer for asthma prophylaxis (1)[1]. However, recent pharmacological profiling has revealed its polypharmacology, including agonism at the G-protein-coupled receptor 35 (GPR35) (2)[2] and inhibition of the S100P protein's interaction with the Receptor for Advanced Glycation End products (RAGE) (3)[3].

To overcome the high concentrations required for cromolyn's anti-tumor effects, the analog 5-methyl cromolyn sodium (C5OH) was engineered. This guide objectively compares the receptor binding profiles of both compounds, providing validated experimental workflows for researchers evaluating these molecules in targeted oncology and immunology.

Mechanistic Evolution & Receptor Binding Profiles

The S100P/RAGE Axis (Targeted Oncology)

S100P is a calcium-binding protein that drives tumor proliferation and metastasis by binding to the RAGE receptor, subsequently triggering the NF-κB signaling cascade. While the parent molecule, cromolyn sodium, successfully blocks this S100P-RAGE interaction, it requires a high concentration (~100 μmol/L for cellular efficacy) to achieve meaningful inhibition (4)[4].

The addition of a 5-methyl group to the cromolyn scaffold fundamentally alters its binding thermodynamics. 5-methyl cromolyn sodium (C5OH) blocks S100P binding to RAGE at just 100 nmol/L—a 100-fold increase in potency compared to cromolyn (10 μmol/L in binding assays) (4)[4]. This structural modification enhances steric complementarity within the S100P binding pocket, making C5OH a vastly superior candidate for pancreatic ductal adenocarcinoma (PDAC) therapy.

The GPR35 Axis (Immunomodulation)

Cromolyn sodium is a recognized agonist of GPR35, a receptor implicated in pain signaling and mast cell regulation, exhibiting a logEC50 of -6.7 (approximately 200 nM) in human calcium flux assays (2)[2]. When shifting focus to oncology, GPR35 agonism becomes an off-target effect. The 5-methyl derivative shifts the molecule's polypharmacological profile, maximizing S100P specificity while minimizing the broad immunomodulatory effects associated with the parent compound.

Quantitative Data Synthesis

The following table summarizes the comparative performance of both compounds across key pharmacological parameters:

Pharmacological ParameterCromolyn Sodium5-Methyl Cromolyn Sodium (C5OH)Fold Improvement
S100P-RAGE Binding Inhibition ~10 μmol/L~100 nmol/L100x
Cellular NF-κB Inhibition High concentration req.10x lower concentration10x
In Vivo Effective Dose (PDAC Model) 50 mg5 mg10x
GPR35 Agonism (logEC50) -6.7 (~200 nM)Shifted SpecificityN/A

Pathway Visualization

G C5OH 5-Methyl Cromolyn S100P S100P Protein C5OH->S100P High Affinity Blockade Cromolyn Cromolyn Sodium Cromolyn->S100P Low Affinity Blockade RAGE RAGE Receptor S100P->RAGE Binds & Activates NFKB NF-κB Activation RAGE->NFKB Signaling Cascade Tumor Tumor Cell Survival NFKB->Tumor Gene Transcription

Fig 1. S100P-RAGE signaling pathway and dose-dependent inhibition by 5-methyl cromolyn.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . As an Application Scientist, I emphasize that generating a signal is easy; proving the signal is biologically relevant requires rigorous internal causality.

Protocol 1: Competitive ELISA for S100P-RAGE Binding

This assay quantifies the physical disruption of the S100P-RAGE complex by the compounds.

  • Step 1: Plate Coating. Coat 96-well plates with recombinant RAGE extracellular domain (1 μg/mL) overnight at 4°C.

    • Causality: We utilize the isolated extracellular domain rather than full-length RAGE to prevent the hydrophobic aggregation of transmembrane domains, which can artificially mask the S100P binding site.

  • Step 2: Blocking. Wash plates and block with 3% BSA in PBS-T for 2 hours.

    • Causality: BSA is strictly chosen over non-fat dry milk because milk contains endogenous phosphoproteins and biotin that can cross-react with detection antibodies, inflating baseline noise.

  • Step 3: Competitive Incubation. Co-incubate recombinant S100P (0.1 μmol/L) with varying concentrations of C5OH (10 nM - 1 μM) or Cromolyn Sodium (1 μM - 100 μM) for 2 hours at room temperature.

  • Step 4: Detection. Wash thoroughly. Add HRP-conjugated anti-S100P antibody, followed by TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Step 5: System Validation (Z'-Factor Calculation).

    • Causality: A protocol is only as reliable as its dynamic range. Calculate the Z'-factor using the positive control (S100P + Vehicle) and negative control (No RAGE coated). A calculated Z' ≥ 0.5 validates the assay, proving that the 100-fold potency difference observed between C5OH and Cromolyn is a true pharmacological effect, not assay drift.

Protocol 2: Functional NF-κB Reporter Assay

Binding does not always equal functional antagonism. This cell-based assay validates the downstream efficacy of the receptor blockade.

  • Step 1: Cell Line Engineering. Stably transfect PDAC cells (e.g., Mpanc96) with an NF-κB-driven luciferase reporter plasmid.

  • Step 2: Starvation. Serum-starve the cells for 12 hours prior to treatment.

    • Causality: Serum contains myriad growth factors that cause basal NF-κB activation. Starvation ensures the measured luminescence is strictly dependent on the exogenous S100P added in the next step.

  • Step 3: Treatment. Treat cells with S100P (0.1 μmol/L) ± C5OH or Cromolyn for 24 hours.

  • Step 4: System Validation (Viability Counter-Screen).

    • Causality: If luminescence drops, we must prove it is due to targeted NF-κB inhibition, not acute compound toxicity. Run a parallel CellTiter-Glo viability assay. Normalizing the luciferase signal to the viability metric creates a self-validating readout for true functional antagonism.

Workflow Visualization

Workflow Coat 1. Coat Plate (RAGE Domain) Block 2. Block & Wash (BSA + Controls) Coat->Block Incubate 3. Compete (S100P + Drug) Block->Incubate Detect 4. Detection (Anti-S100P) Incubate->Detect Read 5. Validation (Z'-factor > 0.5) Detect->Read

Fig 2. Self-validating competitive ELISA workflow for S100P-RAGE binding affinity.

Conclusion

While cromolyn sodium remains a foundational molecule in immunology via mast cell stabilization and GPR35 agonism, its utility in oncology is limited by poor binding kinetics at the S100P/RAGE interface. 5-methyl cromolyn sodium (C5OH) represents a rational, structure-based evolution of the drug. By achieving a 100-fold improvement in S100P binding affinity and a 10-fold improvement in functional NF-κB inhibition, C5OH demonstrates how targeted chemical modifications can successfully repurpose legacy scaffolds for aggressive malignancies like pancreatic cancer.

References

  • Designing and developing S100P inhibitor 5-methyl cromolyn for pancreatic cancer therapy - AACR Journals - 3

  • Designing and Developing S100P Inhibitor 5-Methyl Cromolyn for Pancreatic Cancer Therapy - AACR Journals -4

  • G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium - Karger Publishers - 2

  • Cromolyn Sodium - StatPearls - NCBI Bookshelf - 1

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.